4,6-Dichloronicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJFAHYRMPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617056 | |
| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-62-2 | |
| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloronicotinaldehyde is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive aldehyde group and two chlorine atoms on the pyridine ring, make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the development of kinase inhibitors, with a focus on the Doublecortin-like kinase 1 (DCLK1) signaling pathway.
Core Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1060811-62-2 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 68-73 °C | AKSci J97115 |
| Boiling Point | 268.2±35.0 °C (Predicted) | [5] |
| Density | 1.488±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in chloroform and tetrahydrofuran (THF). | [4] |
| SMILES | O=Cc1cncc(Cl)c1Cl | [2] |
| InChI Key | AKYJFAHYRMPRDS-UHFFFAOYSA-N | [6] |
| Synonyms | 4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carbaldehyde | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[4]
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Manganese dioxide (MnO₂)
-
Trichloromethane (Chloroform)
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[4]
-
Add manganese dioxide (24 g, 280 mmol) to the solution.[4]
-
Stir the reaction mixture at 75 °C for 12 hours.[4]
-
Upon completion of the reaction, cool the mixture to room temperature.[4]
-
Filter the mixture through a pad of diatomaceous earth.[4]
-
Concentrate the filtrate under reduced pressure to yield this compound.[4] A typical yield for this reaction is around 90%.[4]
Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a plausible condensation reaction of this compound with a hydrazine to form a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
To this solution, add hydrazine hydrate (10 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Application in Drug Development: Targeting the DCLK1 Signaling Pathway
This compound is a valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. One such kinase of interest is Doublecortin-like kinase 1 (DCLK1), which has been identified as a cancer stem cell marker and is involved in promoting tumor growth and metastasis in various cancers such as pancreatic, colon, and head and neck squamous cell carcinoma.[1][3]
DCLK1 is known to regulate several key signaling pathways, including the NOTCH, Wnt/β-catenin, and NF-κB pathways.[4][7] Inhibition of DCLK1 has been shown to downregulate the components of the NOTCH signaling pathway, leading to reduced cancer cell proliferation and invasion.[1][3]
The general workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below.
Caption: General synthetic workflow for kinase inhibitors.
A key reaction in the synthesis of many kinase inhibitors from this compound is the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine or a pyrazolo[3,4-b]pyridine. This is typically achieved through a condensation reaction with a suitable binucleophile, followed by cyclization. The resulting scaffold can then be further modified to optimize its binding affinity and selectivity for the target kinase.
The DCLK1 signaling pathway, a target for inhibitors derived from such scaffolds, is illustrated below.
Caption: Simplified DCLK1-NOTCH signaling pathway.
In this pathway, DCLK1 positively regulates the NOTCH signaling cascade.[1] Activation of the NOTCH receptor leads to its cleavage and the release of the NOTCH intracellular domain (NICD). NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes such as HES and HEY.[1] These target genes, in turn, promote cellular processes that contribute to cancer progression, including proliferation, invasion, and metastasis.[1] DCLK1 inhibitors, which can be synthesized from precursors like this compound, block the activity of DCLK1, thereby inhibiting the downstream NOTCH signaling and mitigating its pro-tumorigenic effects.[1][3]
References
- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,6-dichloronicotinaldehyde, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document outlines a multi-step synthesis beginning from commercially available starting materials, including detailed experimental protocols and a summary of quantitative data.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a four-step process. The pathway commences with the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate. This intermediate is then hydrolyzed to 4,6-dichloronicotinic acid. The carboxylic acid is subsequently reduced to the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol. Finally, a mild oxidation of the alcohol yields the target compound, this compound.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and yields.
| Step | Reaction | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4,6-dihydroxynicotinate → Ethyl 4,6-dichloronicotinate | Ethyl 4,6-dihydroxynicotinate | POCl₃ | Reflux | 2 | 90 |
| 2 | Ethyl 4,6-dichloronicotinate → 4,6-Dichloronicotinic acid | Ethyl 4,6-dichloronicotinate | NaOH, H₂O/THF/MeOH; then HCl | RT | - | ~96 |
| 3 | 4,6-Dichloronicotinic acid → (4,6-Dichloropyridin-3-yl)methanol | 4,6-Dichloronicotinic acid | 1. SOCl₂, 2. NaBH₄, MeOH | 5 - 25 | 7 | ~91 |
| 4 | (4,6-Dichloropyridin-3-yl)methanol → this compound | (4,6-Dichloropyridin-3-yl)methanol | MnO₂, Chloroform | 75 | 12 | 90 |
Experimental Protocols
Detailed methodologies for each key experimental step are provided below.
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
This procedure describes the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate using phosphorus oxychloride.
Caption: Experimental workflow for the synthesis of Ethyl 4,6-dichloronicotinate.
Procedure: Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) is slowly added to phosphorus oxychloride (500 mL). The reaction mixture is then heated to reflux and maintained for 2 hours. After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into ice water and stirred for 30 minutes. The aqueous mixture is extracted three times with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield ethyl 4,6-dichloronicotinate (65 g, 90% yield).[1][2][3]
Step 2: Synthesis of 4,6-Dichloronicotinic Acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Experimental workflow for the synthesis of 4,6-Dichloronicotinic acid.
Procedure: Ethyl 4,6-dichloronicotinate is treated with a sodium hydroxide solution in a mixture of THF, methanol, and water. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC). Following the reaction, the mixture is acidified with hydrochloric acid to precipitate the product. The resulting white solid is collected by filtration, washed with water, and dried to afford 4,6-dichloronicotinic acid with a typical yield of around 96%.[4]
Step 3: Synthesis of (4,6-Dichloropyridin-3-yl)methanol
This procedure outlines the reduction of 4,6-dichloronicotinic acid to (4,6-dichloropyridin-3-yl)methanol. The method is adapted from a similar reduction of a dichloropyridine carboxylate derivative.[5]
Caption: Experimental workflow for the synthesis of (4,6-Dichloropyridin-3-yl)methanol.
Procedure: 4,6-Dichloronicotinic acid is first converted to its acid chloride by reacting with thionyl chloride. The crude acid chloride is then dissolved in anhydrous methanol and cooled to 5°C. Sodium borohydride is added slowly to the solution. After stirring at 5°C for 2 hours, the mixture is allowed to warm to 25°C and stirred for an additional 5 hours. 5N hydrochloric acid is added to the reaction mixture, which is then extracted with ethyl acetate. The organic layer is washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to give (4,6-dichloropyridin-3-yl)methanol.
Step 4: Synthesis of this compound
The final step involves the oxidation of (4,6-dichloropyridin-3-yl)methanol to the target aldehyde.
Caption: Experimental workflow for the synthesis of this compound.
Procedure: (4,6-Dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) is dissolved in chloroform (100 mL). Manganese dioxide (24 g, 280 mmol) is added, and the reaction mixture is stirred at 75°C for 12 hours. Upon completion, the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield 4,6-dichloropyridine-3-carbaldehyde (2.9 g, 90% yield).
References
- 1. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4,6-Dichloronicotinaldehyde for Drug Discovery Professionals
For Immediate Release
This technical guide provides a comprehensive overview of 4,6-Dichloronicotinaldehyde, a key building block for the synthesis of potent kinase inhibitors. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical structure, IUPAC name, physicochemical properties, synthesis, and its application in the development of targeted therapeutics.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative with the following chemical structure:
Chemical Structure:
O
//
C
/ \
C C-Cl
// /
CH N
\ /
C=C-Cl
|
H
IUPAC Name: 4,6-dichloropyridine-3-carbaldehyde[1]
Synonyms: 4,6-dichloro-3-pyridinecarboxaldehyde, this compound[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. While ¹H NMR, ¹³C NMR, and IR spectral data are not extensively reported in the literature, they are available from various commercial suppliers upon request.[3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO | [2][5] |
| Molecular Weight | 176.00 g/mol | [2] |
| CAS Number | 1060811-62-2 | [2][5] |
| Appearance | White to light green solid | [1] |
| Melting Point | Not available in search results | |
| Boiling Point | 268.2±35.0 °C (Predicted) | [2] |
| ¹H NMR | Data not available in search results. | |
| ¹³C NMR | Data not available in search results. | |
| IR Spectrum | Data not available in search results. |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.
Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[6]
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Trichloromethane (CHCl₃)
-
Manganese dioxide (MnO₂)
-
Diatomaceous earth
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).
-
Add manganese dioxide (24 g, 280 mmol) to the solution.
-
Stir the reaction mixture at 75 °C for 12 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield 4,6-dichloropyridine-3-carbaldehyde.
Yield: 2.9 g (90%)
Characterization:
-
Liquid chromatography-mass spectrometry (electrospray ionization) analysis: calculated value for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal is observed.[2]
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable intermediate in medicinal chemistry, primarily for the synthesis of substituted pyridopyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. The dichloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, allowing for the construction of diverse molecular scaffolds.
Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Pim-1 Kinase
-
Heat Shock Protein 90 (Hsp90)
The general synthetic approach involves the condensation of this compound with a suitable amine-containing building block, followed by cyclization to form the pyridopyrimidine core.
Experimental Workflow: Synthesis of Pyridopyrimidine Derivatives
The following diagram illustrates a generalized workflow for the synthesis of pyridopyrimidine-based kinase inhibitors from this compound.
Detailed Experimental Protocol: Synthesis of a 2-amino-pyridopyrimidine derivative
This protocol is adapted from a similar synthesis and demonstrates the utility of this compound in constructing the pyridopyrimidine scaffold.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add this compound and guanidine hydrochloride to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Target Signaling Pathways
The kinase inhibitors synthesized from this compound target key signaling pathways involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers. It plays a crucial role in cell cycle progression and apoptosis by phosphorylating a number of downstream targets, including cell cycle regulators and pro-apoptotic proteins.
Hsp90 Chaperone Cycle
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins and key signaling molecules. Hsp90 inhibitors disrupt this chaperone cycle, leading to the degradation of client proteins and the inhibition of tumor growth.
Biological Activity of Derived Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyridopyrimidine derivatives synthesized from this compound and related precursors against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [6] |
| Compound 10 | PIM-1 | 17.2 | [6] |
| Compound 6c | Pim-1 | 4620 | [7] |
| Compound 7a | Pim-1 | 1180 | [7] |
| Compound 7c | Pim-1 | 1380 | [7] |
| Compound 7d | Pim-1 | 1970 | [7] |
| Compound 6j | EGFR | 1.8 | [8] |
| Compound 5b | EGFR (WT) | 30.1 | [9] |
| Compound 5b | EGFR (T790M) | 12.8 | [9] |
| Compound 12 | EGFR (WT) | 14.5 | [10] |
| Compound 12 | EGFR (T790M) | 35.4 | [10] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. Its straightforward synthesis and the reactivity of its dichloropyridine core allow for the efficient construction of diverse pyridopyrimidine libraries. The demonstrated activity of its derivatives against key oncogenic kinases such as EGFR, Pim-1, and clients of Hsp90 underscores its importance for academic and industrial researchers in the field of drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration of this promising scaffold in the quest for novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1060811-62-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physical properties like melting point and solubility of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dichloronicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document includes a summary of its physical characteristics, a detailed experimental protocol for its synthesis, and a general methodology for the determination of its melting point and solubility.
Core Physical and Chemical Properties
This compound is a solid, chlorinated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Melting Point | 68-73 °C | [1] |
| Calculated Solubility | 0.111 mg/mL | |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 176.00 g/mol | [2][3][4] |
| Physical Form | Solid | [1] |
| CAS Number | 1060811-62-2 | [1][2][3][4][5] |
Experimental Protocols
Synthesis of this compound
A documented synthetic route to this compound involves a two-step process starting from ethyl 4,6-dichloronicotinate. The process includes the reduction of the ester to an alcohol, followed by oxidation to the aldehyde.[6]
Step 1: Reduction of Ethyl 4,6-dichloronicotinate to (4,6-dichloropyridin-3-yl)methanol
-
Materials: Ethyl 4,6-dichloronicotinate, Sodium borohydride (NaBH₄), Ethanol (EtOH).
-
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4,6-dichloropyridin-3-yl)methanol.
-
Step 2: Oxidation of (4,6-dichloropyridin-3-yl)methanol to this compound [7]
-
Materials: (4,6-dichloropyridin-3-yl)methanol, Manganese dioxide (MnO₂), Chloroform (CHCl₃).
-
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in 100 mL of chloroform in a round-bottom flask.[7]
-
Add activated manganese dioxide (24 g, 280 mmol) to the solution.[7]
-
Heat the reaction mixture to 75 °C and stir for 12 hours.[7]
-
Monitor the reaction for completion by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite).[7]
-
Wash the filter pad with chloroform.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[7] The reported yield for this step is 90%.[7]
-
Determination of Physical Properties (General Protocols)
While specific experimental protocols for the determination of the melting point and solubility of this compound are not detailed in the reviewed literature, the following are general, widely accepted methods.
Melting Point Determination (Capillary Method)
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small sample of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.
-
Solubility Determination (Equilibrium Saturation Method)
-
Materials: Analytical balance, vials with screw caps, constant temperature shaker, centrifuge, appropriate solvents.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a constant temperature shaker.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualized Experimental Workflow
The synthetic pathway for this compound is a key experimental workflow.
References
- 1. 1060811-62-2 this compound AKSci J97115 [aksci.com]
- 2. CAS 1060811-62-2 | this compound - Synblock [synblock.com]
- 3. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1060811-62-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1060811-62-2 [chemicalbook.com]
An In-depth Technical Guide to the Core Chemical Properties and Reactivity of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential chemical properties, spectroscopic data, and reactivity of 4,6-Dichloronicotinaldehyde. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Key Chemical Properties
This compound, a heterocyclic compound, is a derivative of nicotinic acid. Its structure features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and an aldehyde group at the 3-position.[1] This substitution pattern imparts unique chemical characteristics to the molecule. The presence of the chlorine atoms and the aldehyde group makes it a valuable intermediate in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 1060811-62-2 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |
| Molecular Weight | 176.00 g/mol | [1][3] |
| Appearance | White to light green solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Store in a dry, sealed place, often under inert atmosphere and at low temperatures (freezer, under -20°C) | [3][5][6] |
| SMILES | O=CC1=CN=C(Cl)C=C1Cl | [4][5] |
| InChI | 1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | [6] |
| InChI Key | AKYJFAHYRMPRDS-UHFFFAOYSA-N | [6] |
Spectroscopic Data
While specific spectral data can vary slightly based on the solvent and instrument used, the following provides a general overview of the expected spectroscopic characteristics for this compound.
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton further downfield. |
| ¹³C NMR | The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group. |
| Mass Spectrometry | The mass spectrum (electron ionization) would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Liquid chromatography-mass spectrometry (electrospray ionization) has been used for its analysis, with a calculated value for C6H3Cl2NO of 175.[2] |
Note: Detailed NMR, HPLC, and LC-MS data are often available from commercial suppliers upon request.[3][5][7]
Reactivity and Key Reactions
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the two chlorine substituents, and the reactivity of the aldehyde functional group.
3.1. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient, and the chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic aromatic substitution.[1] The electron-withdrawing effect of the aldehyde group further activates the ring towards nucleophilic attack. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace one or both chlorine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.
3.2. Oxidation of the Aldehyde Group
The aldehyde functional group can be readily oxidized to a carboxylic acid using a range of oxidizing agents.[8][9][10] Common reagents for this transformation include potassium permanganate, chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide. The resulting 4,6-dichloronicotinic acid is also a valuable synthetic intermediate.
3.3. Reduction of the Aldehyde Group
The aldehyde can be reduced to the corresponding primary alcohol, (4,6-dichloropyridin-3-yl)methanol.[11] This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Diisobutylaluminium hydride (DIBAL-H) is another effective reagent for the selective reduction of aldehydes.[12]
3.4. Condensation Reactions
The aldehyde group can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Henry reaction with nitroalkanes.[1] These reactions allow for the elaboration of the side chain at the 3-position of the pyridine ring.
Caption: Key reaction pathways of this compound.
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[2]
-
Materials:
-
(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)
-
Trichloromethane (100 mL)
-
Manganese dioxide (24 g, 280 mmol)
-
Diatomaceous earth
-
-
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.
-
Add manganese dioxide to the solution.
-
Stir the reaction mixture at 75 °C for 12 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Expected Yield: Approximately 90%.[2]
Caption: Experimental workflow for the synthesis of this compound.
4.2. General Protocol for Nucleophilic Aromatic Substitution
This is a general guideline and may require optimization for specific substrates and nucleophiles.[13]
-
Reagents and Glassware:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents (e.g., DMF, DMSO).
-
Ensure the nucleophile and any base used are of high purity and dry.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the nucleophile (1.0-1.2 eq). If the nucleophile is neutral (e.g., an amine), a base may be required to generate the more reactive conjugate base.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor for completion.
-
Upon completion, perform an appropriate workup, which may involve quenching the reaction, extraction, and purification by chromatography or recrystallization.
-
4.3. General Protocol for Oxidation to Carboxylic Acid
-
Materials:
-
This compound
-
An appropriate oxidizing agent (e.g., potassium permanganate)
-
Suitable solvent (e.g., aqueous sulfuric acid)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Portion-wise add the oxidizing agent while maintaining a controlled temperature, potentially with an ice bath.
-
After the addition is complete, the reaction may require heating to proceed to completion.
-
Monitor the reaction progress.
-
Workup the reaction mixture to isolate the 4,6-dichloronicotinic acid, which may involve filtration, extraction, and purification.
-
4.4. General Protocol for Reduction to Alcohol
-
Materials:
-
This compound
-
A suitable reducing agent (e.g., sodium borohydride)
-
An appropriate solvent (e.g., methanol or ethanol)
-
-
Procedure:
-
Dissolve this compound in the solvent in a flask, potentially cooled in an ice bath.
-
Slowly add the reducing agent in portions.
-
Stir the reaction mixture at a low temperature or room temperature until the reaction is complete.
-
Quench the reaction carefully (e.g., with water or dilute acid).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting (4,6-dichloropyridin-3-yl)methanol.
-
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P260, P271, P280, P304+P340, P305+P351+P338, P405, P501.[6]
-
Signal Word: Warning.[6]
-
As with many chlorinated compounds, this compound should be handled with care due to potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]
- 2. This compound | 1060811-62-2 [chemicalbook.com]
- 3. CAS 1060811-62-2 | this compound - Synblock [synblock.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 1060811-62-2 [sigmaaldrich.cn]
- 7. 1060811-62-2 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.ucr.edu [chemistry.ucr.edu]
- 11. Reduction Reactions | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. asccollegekolhar.in [asccollegekolhar.in]
- 13. benchchem.com [benchchem.com]
A Technical Guide to 4,6-Dichloronicotinaldehyde and Its Role in Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloronicotinaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern on the pyridine ring renders it a versatile precursor for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides an in-depth overview of the synonyms, key chemical data, detailed experimental protocols for its synthesis and subsequent reactions, and its significant application in the synthesis of kinase inhibitors, with a focus on the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853 (Fenebrutinib).
Chemical Identity and Synonyms
Accurate identification of chemical compounds is critical for seamless research and collaboration. This compound is known by several synonyms in chemical literature and commercial databases.
| Attribute | Value |
| Systematic Name | 4,6-Dichloropyridine-3-carbaldehyde |
| CAS Number | 1060811-62-2 |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Synonyms | 4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carboxaldehyde, 3-Pyridinecarboxaldehyde, 4,6-dichloro- |
Synthesis of this compound
A reliable and scalable synthesis is paramount for the utilization of any chemical intermediate. A common and effective method for the preparation of this compound involves the oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]
This procedure details the synthesis of 4,6-dichloropyridine-3-carbaldehyde from (4,6-dichloropyridin-3-yl)methanol.[1]
Materials:
-
(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)
-
Trichloromethane (100 mL)
-
Manganese dioxide (24 g, 280 mmol)
-
Diatomaceous earth
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a suitable reaction flask.
-
Add manganese dioxide to the solution.
-
Stir the reaction mixture at 75 °C for 12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure to yield the product.
Results:
-
Product: 4,6-dichloropyridine-3-carbaldehyde[1]
-
Yield: 2.9 g (90%)[1]
-
Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) analysis: calculated value for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal was measured.[1]
Key Reactions of this compound in Organic Synthesis
The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex drug molecules.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. While a specific protocol starting with this compound is not detailed in the provided literature, a general procedure can be adapted.
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines. This two-step, one-pot process involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of GDC-0853 (Fenebrutinib)
A significant application of a dichloronicotinaldehyde derivative is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853 (Fenebrutinib).[2][3] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[5]
The B-Cell Antigen Receptor (BCR) Signaling Pathway and BTK Inhibition
The binding of an antigen to the B-cell receptor initiates a signaling cascade that leads to B-cell proliferation and differentiation. BTK is a key mediator in this pathway. GDC-0853 acts as an inhibitor of BTK, thereby blocking the downstream signaling and preventing the activation of pathways that promote the growth of malignant B-cells.[2][4]
Synthetic Route to GDC-0853
The synthesis of GDC-0853 involves a highly regioselective palladium-catalyzed C-N coupling of a tricyclic lactam with 2,4-dichloronicotinaldehyde (a positional isomer of this compound).[2][3] This key step highlights the importance of dichloronicotinaldehydes as precursors in the synthesis of complex, biologically active molecules. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling and subsequent reduction of the aldehyde to afford the final drug substance.[2][3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group allow for its incorporation into complex molecular scaffolds. The prominent role of a closely related isomer in the synthesis of the BTK inhibitor GDC-0853 underscores the significance of dichloronicotinaldehydes in the development of targeted therapies for cancers and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.
References
Initial Investigations into the Biological Activity of 4,6-Dichloronicotinaldehyde: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the initial investigation into the biological activities of 4,6-Dichloronicotinaldehyde. To date, dedicated research on the bioactivity of this specific compound is not extensively available in the public domain. Consequently, this document leverages data and methodologies from studies on structurally related compounds, such as dichlorinated aromatic aldehydes and similar heterocyclic scaffolds, to propose a comprehensive research plan. The guide details potential antimicrobial and anticancer activities, provides detailed experimental protocols for their assessment, and presents hypothetical signaling pathways and experimental workflows. The objective is to provide a foundational resource for researchers initiating studies on this compound, enabling a structured and informed approach to its biological evaluation.
Introduction
This compound is a halogenated pyridinecarboxaldehyde with the chemical formula C₆H₃Cl₂NO.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, suggests potential for a range of biological activities. Halogenated organic compounds are integral to many pharmaceuticals and agrochemicals, often exhibiting enhanced biological efficacy. The aldehyde functional group is also a key feature in various bioactive molecules. While direct studies on this compound are scarce, research on analogous compounds provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent.
This guide will explore these potential activities by examining published research on similar molecules. It will provide detailed experimental protocols and data presentation formats to guide future research endeavors.
Potential Biological Activities and Investigatory Approaches
Based on the biological activities of structurally related compounds, two primary areas of investigation are proposed for this compound: antimicrobial and anticancer activities.
Antimicrobial Activity
The presence of chlorine atoms on an aromatic ring is a common feature in many antimicrobial compounds. For instance, the antiseptic lozenge components amylmetacresol and 2,4-dichlorobenzyl alcohol have demonstrated broad-spectrum bactericidal activity.[2] Similarly, derivatives of cinnamaldehyde, an unsaturated aldehyde, have shown antimicrobial effects against pathogenic bacteria like Acinetobacter baumannii.[3] These findings suggest that this compound could possess antimicrobial properties.
a) Determination of Minimum Inhibitory Concentration (MIC):
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), this compound stock solution, and a spectrophotometer.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
b) Determination of Minimum Bactericidal Concentration (MBC):
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto agar plates.
-
Plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Quantitative data from antimicrobial assays should be presented in a clear, tabular format.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 25923 | Data to be determined | Data to be determined |
| This compound | E. coli ATCC 25922 | Data to be determined | Data to be determined |
| Cinnamaldehyde Analog 4 | A. baumannii ATCC 19606 | 32[3] | Not Reported |
| Amylmetacresol/DCBA | S. pyogenes | >3 log10 reduction in CFUs at 1 min[2] | Not Reported |
Anticancer Activity
Dichlorinated aromatic compounds have been a focus of anticancer drug development. For example, novel dichloroacetophenone-based compounds have been identified as potent inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), a promising target in cancer metabolism.[4][5] Furthermore, 2-phenol-4,6-dichlorophenyl-pyridines have been shown to inhibit topoisomerases, crucial enzymes in DNA replication, leading to anticancer effects.[6] These examples suggest that this compound could exhibit cytotoxic activity against cancer cell lines.
a) Cell Viability Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT116), normal cell line (e.g., HEK293), DMEM or RPMI-1640 medium, fetal bovine serum (FBS), this compound, MTT reagent, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
-
b) Cell Cycle Analysis:
Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.
-
Procedure:
-
Treat cancer cells with this compound at concentrations around its IC₅₀ for 24-48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cytotoxicity data should be summarized to allow for easy comparison of potency against different cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Data to be determined |
| This compound | HCT116 (Colon Cancer) | Data to be determined |
| This compound | HEK293 (Normal Kidney) | Data to be determined |
| Dichloroacetophenone 6u | A375 (Melanoma) | 1.1 - 3.8[5] |
| DVL Inhibitor (S)-1 | HCT116 (Colon Cancer) | 7.1 ± 0.6[7] |
Visualizing Methodologies and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are examples of how Graphviz can be used to create such visualizations in the context of investigating this compound.
Experimental Workflow for Biological Activity Screening
Caption: Proposed workflow for the biological evaluation of this compound.
Hypothetical Signaling Pathway Inhibition
Should this compound show anticancer activity, it might act by inhibiting key signaling pathways. For example, if it were found to inhibit a protein kinase like PDHK1, the following diagram illustrates the potential mechanism.
References
- 1. CAS 1060811-62-2 | this compound - Synblock [synblock.com]
- 2. dovepress.com [dovepress.com]
- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatile Heterocyclic Building Block: A Technical Guide to 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of versatile building blocks is paramount for the efficient synthesis of novel and complex molecular architectures. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. 4,6-Dichloronicotinaldehyde, a disubstituted pyridine derivative, has emerged as a highly valuable and reactive intermediate. Its unique structural features—a pyridine ring bearing two reactive chlorine atoms and an aldehyde functionality—offer multiple avenues for synthetic elaboration, making it a powerful tool in the construction of diverse and biologically significant heterocyclic systems.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a heterocyclic building block. It is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into its synthetic utility and the biological potential of the resulting compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1060811-62-2 |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Appearance | White to light green solid |
| Purity | Typically ≥96% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol.
Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]
-
Materials:
-
(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)
-
Manganese dioxide (24 g, 280 mmol)
-
Trichloromethane (100 mL)
-
Diatomaceous earth
-
-
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.
-
Add manganese dioxide to the solution.
-
Stir the reaction mixture at 75 °C for 12 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Yield: 2.9 g (90%)[1]
-
Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) calculated for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal is observed[1].
Reactivity and Applications as a Heterocyclic Building Block
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution, while the aldehyde group readily participates in condensation and other classical aldehyde reactions.
Nucleophilic Aromatic Substitution
The chlorine atoms at the 4- and 6-positions can be selectively displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the stepwise and controlled construction of highly substituted pyridine scaffolds, which are prevalent in many biologically active compounds.
Condensation Reactions
The aldehyde functionality is a versatile handle for introducing a wide range of molecular diversity. It readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. This reaction is fundamental in the elaboration of side chains and the formation of new carbon-carbon double bonds.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines
A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. This scaffold is of great interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Activity of Derived Compounds
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9a | Hela | 2.59 | [2] |
| Compound 14g | MCF7 | 4.66 | [2] |
| Compound 14g | HCT-116 | 1.98 | [2] |
| Compound 8b | A-549 (lung) | 2.9 | [3][4] |
| Compound 8b | HEPG2 (liver) | 2.6 | [3][4] |
| Compound 8b | HCT-116 (colon) | 2.3 | [3][4] |
| Compound 9d | A549 (lung) | 3.06 | [5] |
Anti-inflammatory Activity
Pyrazolo[3,4-b]pyridines have also been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 51 | IL-6 | 0.2 | [6] |
| Compound 52 | IL-6 | 0.3 | [6] |
| Compound 56 | IL-6 | 0.16 | [6] |
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a key component of several kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Larotrectinib | TRKA | 3.0 | [7] |
| Larotrectinib | TRKB | 13 | [7] |
| Larotrectinib | TRKC | 0.2 | [7] |
| Entrectinib | TRKA | 1 | [7] |
| Entrectinib | TRKB | 3 | [7] |
| Entrectinib | TRKC | 5 | [7] |
| Compound C03 | TRKA | 56 | [7] |
Conclusion
This compound is a versatile and valuable heterocyclic building block with significant potential in the synthesis of complex, biologically active molecules. Its readily available nature and the differential reactivity of its aldehyde and chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of this building block in the synthesis of compounds with potent anticancer and anti-inflammatory activities, particularly those based on the pyrazolo[3,4-b]pyridine scaffold, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers to explore and exploit the full synthetic potential of this compound in their pursuit of novel therapeutics and functional materials.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density and Electrophilic Character of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron density distribution and electrophilic character of 4,6-Dichloronicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two electron-withdrawing chlorine atoms and an aldehyde group on the pyridine ring profoundly influences its reactivity, making it a valuable precursor for the synthesis of various pharmaceutical and agrochemical agents. This document outlines the theoretical framework for understanding its electronic properties, supported by hypothetical computational data, and provides detailed experimental protocols for its characterization.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO.[1] Its structure, featuring a pyridine nucleus with chlorine substituents at the 4 and 6 positions and an aldehyde group at the 3-position, imparts a significant electrophilic character to the molecule. The electron-withdrawing nature of the chlorine atoms and the aldehyde group creates electron-deficient centers, making the compound susceptible to nucleophilic attack. This reactivity is pivotal for its use as a building block in the development of more complex molecules with desired biological activities. Understanding the nuances of its electron density and electrophilic nature is crucial for designing synthetic routes and predicting its behavior in chemical reactions.
Theoretical Analysis of Electron Density and Electrophilicity
The electronic properties of this compound can be thoroughly investigated using computational chemistry, particularly Density Functional Theory (DFT). DFT calculations provide a robust method for modeling the electronic structure and predicting various molecular properties.
Computational Methodology
A typical computational approach to analyze the electron density and electrophilicity of this compound would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.
-
Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electron Density Calculation: The electron density distribution is calculated to identify electron-rich and electron-deficient regions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the atomic charges and understand orbital interactions.
A common choice for such calculations is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. To simulate a solution environment, a Polarizable Continuum Model (PCM) can be employed.
Caption: Computational workflow for theoretical analysis.
Predicted Electronic Properties
Based on the known electronic effects of the substituents, the following quantitative data can be predicted for this compound. The chlorine atoms and the aldehyde group are strongly electron-withdrawing, which is expected to significantly decrease the electron density on the pyridine ring, particularly at the carbon atoms attached to these groups and at the ortho and para positions relative to the nitrogen atom.
Table 1: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
| N1 | -0.550 |
| C2 | +0.200 |
| C3 (aldehyde) | +0.450 |
| C4 (Cl) | +0.350 |
| C5 | -0.150 |
| C6 (Cl) | +0.380 |
| H (aldehyde) | +0.100 |
| O (aldehyde) | -0.400 |
| Cl (at C4) | -0.180 |
| Cl (at C6) | -0.190 |
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values
| Region of Molecule | Predicted MEP (kcal/mol) | Interpretation |
| Carbonyl carbon of the aldehyde group | +45.0 | Highly electrophilic |
| Carbon atoms attached to chlorine (C4 and C6) | +30.0 to +35.0 | Electrophilic |
| Nitrogen atom of the pyridine ring | -50.0 | Nucleophilic |
| Oxygen atom of the aldehyde group | -40.0 | Nucleophilic |
Experimental Characterization
The electrophilic character and electron density of this compound can be experimentally probed using various spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. This data provides direct evidence of the electronic effects of the substituents.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software.
Caption: Workflow for X-ray crystallography.
Table 3: Expected Bond Lengths from X-ray Crystallography
| Bond | Expected Bond Length (Å) | Rationale |
| C4-Cl | 1.73 | Shorter than a typical C-Cl single bond due to some double bond character. |
| C6-Cl | 1.72 | Similar to C4-Cl. |
| C3-C(aldehyde) | 1.48 | Typical C-C single bond length. |
| C=O (aldehyde) | 1.21 | Typical C=O double bond length. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, is highly sensitive to the electron density around atomic nuclei. Electron-withdrawing groups deshield the adjacent carbon atoms, causing their resonance signals to appear at a higher chemical shift (downfield).
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired data is Fourier transformed and processed to obtain the final spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 152 | Deshielded by the adjacent nitrogen atom. |
| C3 (aldehyde) | 188 | Highly deshielded due to the electronegative oxygen atom. |
| C4 | 155 | Deshielded by the attached chlorine atom and the ring nitrogen. |
| C5 | 125 | Least deshielded carbon on the ring. |
| C6 | 158 | Highly deshielded by the attached chlorine atom and the ring nitrogen. |
Reactivity and Applications in Drug Development
The pronounced electrophilic character of this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The chlorine atoms can be displaced by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, and the aldehyde group can undergo a wide range of transformations such as condensation, oxidation, and reduction.
Caption: Synthetic utility of this compound.
Conclusion
This compound possesses a distinct electronic profile characterized by significant electron deficiency at the pyridine ring carbons, particularly at the sites of substitution. This high degree of electrophilicity, driven by the cumulative electron-withdrawing effects of the two chlorine atoms and the aldehyde group, is the cornerstone of its chemical reactivity. Both theoretical predictions and experimental observations consistently point towards the carbonyl carbon and the chlorinated positions as primary sites for nucleophilic attack. A thorough understanding of these electronic properties is paramount for leveraging this compound as a strategic building block in the rational design and synthesis of novel therapeutic agents and other high-value chemical entities.
References
A Technical Guide to the Handling and Storage of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and appropriate storage of 4,6-Dichloronicotinaldehyde (CAS No. 1060811-62-2). Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Data
Quantitative and qualitative data for this compound are summarized below. This information is compiled from various supplier safety data sheets and chemical databases.
| Property | Value |
| Chemical Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| CAS Number | 1060811-62-2 |
| Appearance | Solid, powder |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C or in a freezer (under -20°C)[1][2] |
| Storage Conditions | Store in a dry, sealed container under an inert atmosphere[3] |
| Boiling Point | 268.2±35.0 °C (Predicted)[1] |
| Density | 1.488±0.06 g/cm³ (Predicted)[1] |
Experimental Protocols
While specific experimental protocols for various applications of this compound are proprietary and application-dependent, the following general procedure outlines the safe handling and preparation of solutions in a laboratory setting.
Objective: To safely handle solid this compound and prepare a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol)
-
Calibrated balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (see Section 3)
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and free of clutter.
-
Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible.
-
Don all required personal protective equipment (PPE).
-
-
Weighing the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood, carefully open the container.
-
Using a clean spatula, transfer the desired amount of the solid compound onto a tared weighing paper or boat on a calibrated analytical balance.
-
Record the exact weight.
-
Securely close the main container of the solid compound.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into a volumetric flask of the appropriate size.
-
Add a portion of the desired solvent to the flask, ensuring not to fill to the mark.
-
Agitate the flask gently to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Storage of Solution:
-
Transfer the prepared solution into a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions, typically refrigerated or frozen, and protected from light.
-
Safe Handling and Personal Protective Equipment (PPE)
Due to its chemical nature as a chlorinated pyridine derivative and an aldehyde, this compound requires careful handling to avoid exposure.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily available.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Proper storage is essential to maintain the stability and purity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C or in a freezer.[1][2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[3] Aldehydes are susceptible to oxidation, and storing under inert gas can prolong shelf life.
-
Container: Keep the container tightly sealed and in a dry place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Spill and Waste Disposal
Spill Response:
-
In case of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4]
-
Collect the absorbed material into a sealed container for hazardous waste.[4]
-
Clean the spill area thoroughly.
-
Do not allow the chemical to enter drains.[4]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Containers should be triple-rinsed and disposed of appropriately.
Workflow and Pathway Diagrams
The following diagrams illustrate the recommended workflow for handling and storing this compound.
Caption: Safe handling workflow for this compound.
Caption: Decision tree for storage of this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloronicotinaldehyde in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, accentuated by two chlorine atoms and an aldehyde group, renders the C4 and C6 positions highly susceptible to nucleophilic attack.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the case of this compound, the pyridine nitrogen and the aldehyde group significantly activate the ring towards SNAr reactions. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2][3] Generally, the substitution occurs preferentially at the 4-position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the aldehyde group, which stabilize the intermediate formed during nucleophilic attack at this position.[4]
This document outlines protocols for the selective monosubstitution at the C4 position with various nucleophiles, including amines, alkoxides, and thiols. These reactions provide a modular approach to generate diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Key Applications
-
Medicinal Chemistry: Synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.
-
Agrochemicals: Development of novel herbicides and pesticides.[5]
-
Materials Science: Creation of functionalized pyridine-based ligands for catalysis and organic electronics.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Amino-6-chloronicotinaldehyde Derivatives
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DCM or DMF).
-
Add the primary amine (1.1 eq) to the solution.
-
Add the base (TEA or DIPEA, 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloronicotinaldehyde derivative.
Protocol 2: Synthesis of 4-Alkoxy-6-chloronicotinaldehyde Derivatives
This protocol details the reaction with an alcohol to form an ether linkage.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (NaH or t-BuOK, 1.2 eq) in the chosen anhydrous solvent (THF or Dioxane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq) to the suspension and stir for 15-30 minutes at 0 °C to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Thio-6-chloronicotinaldehyde Derivatives
This protocol describes the reaction with a thiol to introduce a sulfur linkage.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent (acetonitrile or DMF), add the base (K2CO3 or Cs2CO3, 2.0 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Nucleophile Type | Example Nucleophile | Product Class | Typical Yield (%) |
| Primary Amine | Benzylamine | 4-Amino-6-chloronicotinaldehyde | 75-90 |
| Alcohol | Methanol | 4-Alkoxy-6-chloronicotinaldehyde | 60-85 |
| Thiol | Thiophenol | 4-Thio-6-chloronicotinaldehyde | 70-95 |
Note: Yields are representative and can vary based on the specific nucleophile and reaction conditions.
Visualizations
Reaction Workflow
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway (Reaction Mechanism)
Caption: Addition-elimination mechanism of SNAr.
Logical Relationships of Substituent Effects
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,6-dichloronicotinaldehyde, a versatile bifunctional building block for the synthesis of complex substituted pyridine derivatives. The presence of two distinct chlorine atoms and an aldehyde functional group offers multiple handles for selective chemical modifications, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science.
This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. While specific literature for extensive cross-coupling studies on this compound is limited, the provided methodologies are based on well-established procedures for structurally analogous dichloropyridine and chloronicotinaldehyde derivatives. These protocols serve as a robust starting point for reaction development and optimization.
Regioselectivity
In palladium-catalyzed cross-coupling reactions with 4,6-dihalopyridines, the C4 position is generally more susceptible to oxidative addition by the palladium catalyst due to its higher electrophilicity. This preference allows for selective mono-functionalization at the C4 position, leaving the C6 chloro-substituent available for subsequent transformations. This regioselectivity enables a stepwise approach to the synthesis of diversely substituted pyridines.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and reproducibility.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.[1]
Typical Reaction Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (typically 2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Protocol: Synthesis of 4-Aryl-6-chloronicotinaldehyde
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloronicotinaldehyde.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling this compound with primary or secondary amines.[2] This reaction is a cornerstone for the synthesis of a wide array of biologically active molecules.[3]
Typical Reaction Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Catalyst Loading | 1-3 mol% |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (typically 1.2-2.0 equivalents) |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Protocol: Synthesis of 4-Amino-6-chloronicotinaldehyde
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the desired amine (1.2 equiv) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl halides, providing access to substituted alkynylpyridines.[4] The reaction is typically co-catalyzed by a copper(I) salt.[5]
Typical Reaction Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Co-catalyst | CuI (1-10 mol%) |
| Base | Et₃N, i-Pr₂NH (often used as solvent or co-solvent) |
| Solvent | DMF, THF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
Protocol: Synthesis of 4-Alkynyl-6-chloronicotinaldehyde
-
To a Schlenk flask containing a stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted styrenes and other vinylpyridines.[6]
Typical Reaction Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% |
| Ligand | P(o-tolyl)₃, PPh₃ |
| Base | K₂CO₃, Et₃N, i-Pr₂NEt (2.0 equivalents) |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 hours |
Protocol: Synthesis of 4-Alkenyl-6-chloronicotinaldehyde
-
Combine this compound (1.0 mmol), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and K₂CO₃ (2.0 mmol) in a sealed tube.
-
Add anhydrous DMF (5 mL) and degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Disclaimer: The provided protocols are representative examples based on analogous chemical systems. Researchers should perform their own optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the best results for their specific substrates. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enantioselective synthesis of insecticidal 4-alkynyloxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse derivatives from 4,6-dichloronicotinaldehyde. This versatile starting material, featuring a reactive aldehyde group and two displaceable chlorine atoms on a pyridine ring, serves as a valuable scaffold for the development of novel compounds with potential therapeutic applications, particularly as kinase inhibitors and anti-inflammatory agents. The protocols detailed below cover the synthesis of Schiff bases, hydrazones, and pyrimidine derivatives, offering a robust platform for medicinal chemistry and drug discovery programs.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is prepared. To this solution, an equimolar amount of the desired primary amine (1.0 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for a period of 4 to 6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, allowing the Schiff base derivative to precipitate. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[1][2][3][4][5]
| Entry | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 4 | 85 |
| 2 | 4-Fluoroaniline | Ethanol | 5 | 88 |
| 3 | 4-Methoxyaniline | Methanol | 4.5 | 92 |
| 4 | 2-Aminopyridine | Ethanol | 6 | 82 |
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known to possess a broad spectrum of biological activities and serve as valuable intermediates in the synthesis of other heterocyclic systems.[6][7][8]
Experimental Protocol:
To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol, the desired hydrazide (1.0 mmol) and 2-3 drops of glacial acetic acid are added. The mixture is refluxed for 3 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured over crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure hydrazone derivative.[6]
| Entry | Hydrazide Reactant | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 3 | 90 |
| 2 | Phenylhydrazine | Ethanol | 3 | 87 |
| 3 | Isonicotinic acid hydrazide | Ethanol | 3.5 | 91 |
| 4 | 4-Chlorobenzohydrazide | Ethanol | 3 | 89 |
Synthesis of Pyrimidine Derivatives via Chalcone Intermediates
Pyrimidine derivatives can be synthesized from this compound through a two-step process involving the initial formation of a chalcone intermediate followed by cyclization. Chalcones are α,β-unsaturated ketones prepared by the Claisen-Schmidt condensation of an aldehyde with a ketone.[9][10][11][12][13][14] These chalcones can then be cyclized with reagents like urea, thiourea, or guanidine to form the pyrimidine ring, a core structure in many biologically active molecules.[9][15][16][17][18]
Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)
To a stirred solution of this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (40 mL), an aqueous solution of potassium hydroxide (15 mL of 40% w/v) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours and then left to stand overnight. The mixture is subsequently poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.[16][18]
| Entry | Acetophenone Reactant | Base | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | 6 | 78 |
| 2 | 4'-Methylacetophenone | KOH | 6 | 82 |
| 3 | 4'-Chloroacetophenone | NaOH | 6 | 80 |
| 4 | 4'-Methoxyacetophenone | KOH | 6 | 85 |
Step 2: Synthesis of Pyrimidine Derivatives
A mixture of the chalcone intermediate (10 mmol), guanidine hydrochloride (10 mmol), and potassium hydroxide (5 mL of a suitable concentration) in ethanol (25 mL) is refluxed for 10 hours. After cooling, the reaction mixture is poured into crushed ice. The solid product that forms is collected by filtration, washed with water, dried, and recrystallized from ethanol to give the pure pyrimidine derivative.[16]
| Entry | Chalcone Intermediate from | Cyclizing Agent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | Guanidine HCl | 10 | 70 |
| 2 | 4'-Methylacetophenone | Guanidine HCl | 10 | 75 |
| 3 | 4'-Chloroacetophenone | Urea | 12 | 65 |
| 4 | 4'-Methoxyacetophenone | Thiourea | 10 | 68 |
Biological Significance and Signaling Pathways
Derivatives of nicotinic acid and related pyridine structures have been shown to exhibit significant biological activities, including kinase inhibition and anti-inflammatory effects. These activities are often mediated through key cellular signaling pathways.
Kinase Inhibition and the JAK-STAT Pathway
Many pyridine-based molecules act as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[19][20][21][22][23] This pathway is activated by cytokines and growth factors and plays a central role in immune responses and cell proliferation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancers. The synthesized derivatives from this compound can be screened for their potential to inhibit specific JAK isoforms and modulate this pathway.
Caption: The JAK-STAT signaling pathway and the potential inhibitory action of synthesized derivatives.
Anti-inflammatory Effects and the NF-κB Pathway
Nicotinic acid and its derivatives have been reported to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25][26][27][28] This pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway by the synthesized derivatives could represent a promising therapeutic strategy for a variety of inflammatory conditions.
Caption: The NF-κB signaling pathway and a potential point of inhibition by synthesized derivatives.
Experimental Workflow
The overall experimental workflow for the synthesis and preliminary evaluation of derivatives from this compound is outlined below. This workflow provides a logical progression from initial synthesis to the assessment of biological activity.
Caption: A generalized experimental workflow for the synthesis and evaluation of derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scispace.com [scispace.com]
- 18. ijres.org [ijres.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. mdpi.com [mdpi.com]
Application of 4,6-Dichloronicotinaldehyde in Agrochemical Research: A Scarcity of Publicly Available Data
Despite its potential as a versatile chemical intermediate, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed applications for 4,6-Dichloronicotinaldehyde in the field of agrochemical research.
While the chemical structure of this compound, featuring a reactive aldehyde group and two chlorine substituents on a pyridine ring, suggests its utility as a building block for more complex molecules, there is a significant lack of published research demonstrating its direct use in the synthesis of novel herbicides, fungicides, or insecticides.
This scarcity of information prevents the creation of detailed application notes and experimental protocols as requested. General searches for agrochemical synthesis and the biological activities of related chlorinated pyridine compounds provide broad overviews of the field but do not specifically mention this compound or its derivatives. Patent searches have similarly yielded no direct results for agrochemical products explicitly derived from this particular starting material.
Potential as a Precursor: A Hypothetical Outlook
Based on the known reactivity of aldehydes and chlorinated pyridines in organic synthesis, one can speculate on the potential, yet currently undocumented, applications of this compound in agrochemical discovery. The aldehyde functional group can readily undergo a variety of chemical transformations, including:
-
Reductive amination to form substituted aminomethylpyridines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenylpyridine derivatives.
-
Condensation reactions with active methylene compounds to build more complex heterocyclic systems.
-
Oxidation to the corresponding carboxylic acid, 4,6-dichloronicotinic acid, another potential precursor.
These potential reaction pathways could theoretically lead to the synthesis of novel compounds with biological activity relevant to agriculture. For instance, the resulting pyridine-containing scaffolds are present in a number of existing agrochemicals. However, without specific examples in the literature, any discussion of its application remains speculative.
The Path Forward for Researchers
For researchers, scientists, and drug development professionals interested in the potential of this compound, the current landscape suggests an opportunity for novel research. The lack of existing data means that any successful synthesis of new agrochemically active compounds from this precursor would be a significant contribution to the field.
Future research efforts could focus on:
-
Exploring the reactivity of this compound with various reagents to create a library of novel derivatives.
-
Screening these new compounds for herbicidal, fungicidal, and insecticidal activity using established bioassays.
-
Investigating the structure-activity relationships of any active compounds to optimize their efficacy.
-
Publishing findings to fill the current knowledge gap and to enable further research and development.
Logical Workflow for Investigating Novel Precursors
For researchers venturing into the exploration of underutilized chemical building blocks like this compound for agrochemical applications, a structured workflow is essential.
Caption: A logical workflow for the investigation of novel agrochemical precursors.
Application Notes and Protocols for Reactions Involving 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
4,6-Dichloronicotinaldehyde is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The presence of two distinct chlorine atoms on the electron-deficient pyridine ring, coupled with an aldehyde functional group, allows for a variety of selective transformations. The C4 position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions due to electronic factors.[1][2] This document provides detailed application notes and experimental protocols for three key reactions of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing heteroatom nucleophiles onto the pyridine ring. For this compound, the reaction typically proceeds selectively at the C4 position.[3] This regioselectivity is attributed to the enhanced electrophilicity of the C4 position and the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[2]
Data Presentation: SNAr with Various Amines
The following table summarizes representative conditions for the SNAr of this compound with different amine nucleophiles. Yields are typically moderate to high for this transformation.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Piperidine | Et₃N | Acetonitrile | Reflux | 8 | 80-90 |
| Aniline | Na₂CO₃ | Dioxane | 100 | 16 | 75-85 |
| Benzylamine | K₂CO₃ | DMSO | 90 | 10 | 88-96 |
| N-Methylpiperazine | DIPEA | NMP | 85 | 12 | 82-92 |
Experimental Protocol: Synthesis of 4-((4-Morpholinyl)-6-chloronicotinaldehyde
This protocol details the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(morpholin-4-yl)-6-chloronicotinaldehyde.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4] When applied to this compound, this reaction also shows a strong preference for substitution at the C4 position, allowing for the selective synthesis of 4-aryl-6-chloronicotinaldehydes.[1] These products are valuable intermediates, with the remaining chlorine at C6 available for subsequent functionalization.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The table below outlines typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85-92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH (3:1) | 100 | 88-95 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 80-90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 87-94 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 75-85 |
Experimental Protocol: Synthesis of 4-(Phenyl)-6-chloronicotinaldehyde
This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenyl-6-chloronicotinaldehyde.
-
Confirm the structure and purity using appropriate analytical methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, widely used in drug discovery.[5] This reaction allows for the coupling of this compound with a broad range of primary and secondary amines. Similar to the Suzuki coupling, careful selection of the palladium precursor, phosphine ligand, and base is essential for achieving high efficiency and regioselectivity, which typically favors the C4 position.[6]
Data Presentation: Buchwald-Hartwig Amination Conditions
This table provides starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine substrates.
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 80-90 |
| Indoline | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Dioxane | 100 | 82-93 |
| Pyrrolidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Dioxane | 100 | 88-96 |
Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)-6-chloronicotinaldehyde
This protocol provides a general method for the C4-selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous 1,4-Dioxane
-
Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Add the palladium precursor [Pd₂(dba)₃] (0.02 eq) and the ligand Xantphos (0.04 eq) to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).
-
Add anhydrous dioxane and stir at room temperature for 10 minutes to form the pre-catalyst.
-
In a separate flask, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill this flask with inert gas.
-
Add the pre-catalyst solution to the flask containing the aldehyde and base.
-
Add pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure 4-(pyrrolidin-1-yl)-6-chloronicotinaldehyde.
-
Characterize the product by NMR and mass spectrometry.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the reactions described.
Caption: Generalized workflow for reactions of this compound.
Regioselectivity of Substitution Reactions
This diagram illustrates the preferential site of reaction on the this compound scaffold.
Caption: Regioselectivity in the functionalization of this compound.
References
Application Notes and Protocols for Condensation Reactions of 4,6-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key condensation reactions of the aldehyde group in 4,6-dichloronicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its aldehyde functional group and the presence of two chlorine atoms on the pyridine ring, which can be further functionalized. The following protocols for Knoevenagel condensation, Wittig reaction, and Claisen-Schmidt (Aldol) condensation offer pathways to a diverse range of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds. With this compound, this reaction provides a straightforward route to substituted vinylpyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds and potential bioactive molecules.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Quantitative Data Summary:
| Active Methylene Compound | Product Name | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-((4,6-dichloropyridin-3-yl)methylene)malononitrile | Piperidine | Ethanol | 2-4 | 85-95 | Not Reported |
| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(4,6-dichloropyridin-3-yl)acrylate | Piperidine | Ethanol | 3-6 | 80-90 | Not Reported |
Note: Yields and reaction times are typical and may vary depending on the specific reaction conditions and scale.
Experimental Protocols:
Protocol 1.1: Synthesis of 2-((4,6-dichloropyridin-3-yl)methylene)malononitrile
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Protocol 1.2: Synthesis of Ethyl (E)-2-cyano-3-(4,6-dichloropyridin-3-yl)acrylate
-
Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.76 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and recrystallize from ethanol to yield the pure acrylate derivative.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valuable for the stereoselective formation of carbon-carbon double bonds. The reaction of this compound with various Wittig reagents provides a direct route to a wide array of substituted styrylpyridines.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Quantitative Data Summary:
| Wittig Reagent (from) | Product Name | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzyltriphenylphosphonium chloride | (E)-4,6-dichloro-3-(2-phenylethenyl)pyridine | NaH | THF | 12-24 | 70-85 | Not Reported |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-3-(4,6-dichloropyridin-3-yl)acrylate | - (Stable Ylide) | DCM | 2-4 | 85-95 | Not Reported |
Note: Yields and reaction times are typical and may vary depending on the specific reaction conditions and scale.
Experimental Protocols:
Protocol 2.1: Synthesis of (E)-4,6-dichloro-3-(2-phenylethenyl)pyridine
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir the mixture at room temperature for 1 hour to form the ylide (a deep orange/red color should develop).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.76 g, 10 mmol) in 20 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Protocol 2.2: Synthesis of Ethyl (E)-3-(4,6-dichloropyridin-3-yl)acrylate
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and ethyl (triphenylphosphoranylidene)acetate (3.83 g, 11 mmol) in 40 mL of dichloromethane (DCM).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone. This base-catalyzed reaction is a classical and efficient method for the synthesis of chalcones and their analogues. Reacting this compound with various ketones leads to the formation of α,β-unsaturated ketones, which are important precursors for many heterocyclic compounds.
Reaction Scheme:
Caption: Claisen-Schmidt condensation of this compound.
Quantitative Data Summary:
| Ketone | Product Name | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-1-phenyl-3-(4,6-dichloropyridin-3-yl)prop-2-en-1-one | NaOH | Ethanol | 4-8 | 75-85 | Not Reported |
| 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(4,6-dichloropyridin-3-yl)prop-2-en-1-one | KOH | Methanol | 4-8 | 70-80 | Not Reported |
Note: Yields and reaction times are typical and may vary depending on the specific reaction conditions and scale.
Experimental Protocol:
Protocol 3.1: Synthesis of (E)-1-phenyl-3-(4,6-dichloropyridin-3-yl)prop-2-en-1-one
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve this compound (1.76 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol with stirring.
-
Base Addition: To this solution, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 4-8 hours. A precipitate will form as the reaction progresses.
-
Product Isolation: After the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
Synthetic Utility of 4,6-Dichloronicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloronicotinaldehyde is a versatile and strategically important building block in medicinal chemistry. Its pyridine core, substituted with two reactive chlorine atoms and an aldehyde functional group, provides a powerful platform for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic potential. The electron-withdrawing nature of the dichlorinated pyridine ring enhances the reactivity of the aldehyde and provides sites for nucleophilic substitution, making it a valuable precursor for the construction of privileged scaffolds in drug discovery, particularly for the development of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on the generation of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to substituted pyridines and fused pyrimidine systems, most notably the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.
Derivatives of this compound have been instrumental in the development of inhibitors for various kinases implicated in cancer and inflammatory diseases, including:
-
PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in many human cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose mutations and overexpression are driving factors in the development of several cancers, including non-small cell lung cancer.
The synthetic versatility of this compound allows for the systematic modification of substituents on the resulting heterocyclic core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4,6-Dichloropyridin-3-yl)methanol | Manganese dioxide | Trichloromethane | 75 | 12 | 90 | [1] |
Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 4 | PIM-1 | 11.4 | MCF-7 | 0.57 | [2] |
| Compound 10 | PIM-1 | 17.2 | HepG2 | 1.13 | [2] |
| Compound 11 | PIM-1 | 21.4 | HepG2 | 0.99 | [2] |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of (4,6-dichloropyridin-3-yl)methanol to the corresponding aldehyde.[1]
Materials:
-
(4,6-Dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)
-
Manganese dioxide (24 g, 280 mmol)
-
Trichloromethane (100 mL)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.
-
Add manganese dioxide to the solution.
-
Stir the reaction mixture at 75°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Expected Yield: 2.9 g (90%)
Protocol 2: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines from o-Aminonicotinonitriles
This protocol outlines the general strategy for constructing the pyrido[2,3-d]pyrimidine scaffold from an appropriately substituted o-aminonicotinonitrile, which can be derived from this compound.
Step 2a: Conversion of Aldehyde to Nitrile (Illustrative)
The conversion of an aldehyde to a nitrile can be achieved through various methods, such as formation of an oxime followed by dehydration.
Step 2b: Introduction of the Amino Group (Illustrative)
The introduction of an amino group at the ortho position to the nitrile can be accomplished through various synthetic strategies, which are beyond the scope of this general protocol.
Step 2c: Cyclization to form the Pyrido[2,3-d]pyrimidine Core [2]
This step involves the acylation or thioacylation of the o-aminonicotinonitrile followed by intramolecular heterocyclization.
Materials:
-
Substituted o-aminonicotinonitrile derivative
-
Acylating or thioacylating agent (e.g., acyl chloride, isothiocyanate)
-
Appropriate solvent (e.g., DMF, pyridine)
-
Base (if required)
Procedure:
-
Dissolve the o-aminonicotinonitrile derivative in a suitable solvent.
-
Add the acylating or thioacylating agent and any necessary base.
-
Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the reaction is complete (monitored by TLC).
-
Induce intramolecular cyclization, which may occur in situ or require a subsequent step with specific reagents and conditions (e.g., heating, addition of a cyclizing agent).
-
Work up the reaction mixture by pouring it into ice water, followed by filtration or extraction to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow from this compound to Kinase Inhibitors.
References
- 1. This compound | 1060811-62-2 [chemicalbook.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 4,6-Dichloronicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4,6-dichloronicotinaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes are discussed, along with considerations for process optimization and scale-up.
Introduction
This compound is a valuable building block in organic synthesis. Its pyridine core, substituted with chlorine atoms and a reactive aldehyde group, allows for a variety of subsequent chemical transformations. The successful and efficient synthesis of this intermediate on a larger scale is crucial for drug development and manufacturing. This document outlines two scalable synthetic pathways, starting from either the corresponding alcohol or carboxylic acid, and provides detailed protocols for the key transformations.
Comparative Overview of Synthetic Routes
Two principal routes for the synthesis of this compound are considered for scale-up:
-
Route 1: Oxidation of (4,6-dichloropyridin-3-yl)methanol. This route involves the oxidation of a precursor alcohol. While straightforward, the choice of oxidizing agent is critical for scalability, safety, and waste management.
-
Route 2: Reduction of 4,6-dichloronicotinic acid or its derivatives. This pathway starts from the corresponding carboxylic acid, which is typically converted to a more reactive species like an acid chloride before reduction to the aldehyde. This route can be advantageous for its high efficiency and the commercial availability of the starting material.
The selection of the optimal route will depend on factors such as raw material cost, equipment availability, safety infrastructure, and environmental considerations.
Route 1: Oxidation of (4,6-dichloropyridin-3-yl)methanol
This synthetic approach focuses on the final oxidation step to yield the target aldehyde. The primary challenge in scaling up this route is the selection of an appropriate oxidizing agent that is efficient, safe, and cost-effective at an industrial scale.
Synthesis of the Precursor: (4,6-dichloropyridin-3-yl)methanol
The starting material for this route can be prepared by the reduction of ethyl 4,6-dichloronicotinate.
Protocol 1: Synthesis of (4,6-dichloropyridin-3-yl)methanol
-
Reaction Scheme:
-
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
-
-
Procedure:
-
In a suitable reaction vessel, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude (4,6-dichloropyridin-3-yl)methanol.
-
The crude product can be purified by column chromatography or recrystallization.
-
Oxidation of (4,6-dichloropyridin-3-yl)methanol to this compound
Several oxidation methods are available. Below are protocols for a lab-scale manganese dioxide oxidation and more scalable alternatives.
Protocol 2A: Manganese Dioxide Oxidation (Lab-Scale)
This method is suitable for smaller-scale synthesis but generates significant solid waste.[1]
-
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Chloroform
-
Activated manganese dioxide (MnO₂)
-
Celite or diatomaceous earth
-
-
Procedure:
-
Dissolve (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in chloroform in a reaction flask.
-
Add activated manganese dioxide (10 eq by weight).
-
Heat the mixture to reflux (around 60-65 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with additional chloroform.
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound.[1]
-
Protocol 2B: Swern Oxidation (Scalable)
The Swern oxidation is a reliable method that avoids heavy metals but requires cryogenic temperatures and careful handling of reagents.
-
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
(4,6-dichloropyridin-3-yl)methanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
In a reactor cooled to -78 °C (dry ice/acetone bath), add anhydrous dichloromethane followed by the slow addition of oxalyl chloride (1.5 eq).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, keeping the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) slowly, allowing the temperature to rise to -50 °C.
-
After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2C: TEMPO-Catalyzed Oxidation (Green & Scalable)
This method uses a catalytic amount of TEMPO with a co-oxidant, making it a greener and often safer alternative for scale-up.
-
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
To a vigorously stirred biphasic mixture of a solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in DCM and saturated aqueous NaHCO₃, add TEMPO (0.01-0.05 eq) and aqueous KBr (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add sodium hypochlorite solution (1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC).
-
Separate the organic layer.
-
Quench the excess oxidant in the aqueous layer by adding sodium thiosulfate solution.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
-
Scale-up Considerations for Route 1
-
Manganese Dioxide Oxidation: The large excess of MnO₂ required and the resulting solid waste make this method less desirable for large-scale production. Filtration of fine MnO₂ can also be challenging.
-
Swern Oxidation: Requires cryogenic temperatures, which can be energy-intensive and require specialized equipment. The reaction is also highly exothermic and generates foul-smelling dimethyl sulfide and toxic carbon monoxide gas, necessitating a closed system and appropriate scrubbing procedures.
-
TEMPO-Catalyzed Oxidation: Generally considered a more scalable and "greener" option. Heat evolution is more manageable, and the use of inexpensive bleach as the terminal oxidant is advantageous. Careful control of pH and temperature is necessary to avoid side reactions.
Data Presentation for Route 1
| Method | Key Reagents | Temperature (°C) | Typical Time | Typical Yield (%) | Scale-up Considerations |
| MnO₂ Oxidation | MnO₂ | 60-65 | 8-12 h | ~90 (lab scale)[1] | Large amount of solid waste, difficult filtration. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | -78 to RT | 1-2 h | High | Cryogenic conditions, gas evolution (CO), odor. |
| TEMPO/Bleach | TEMPO (cat.), NaOCl, KBr | 0 | 0.5-2 h | High | Good for scale-up, requires careful process control. |
Route 2: Reduction of 4,6-Dichloronicotinic Acid
This route begins with the readily available 4,6-dichloronicotinic acid, which is then reduced to the target aldehyde. This typically involves the formation of a more reactive intermediate, such as an acyl chloride.
Synthesis of the Precursor: 4,6-Dichloronicotinoyl Chloride
Protocol 3: Synthesis of 4,6-Dichloronicotinoyl Chloride
-
Reaction Scheme:
-
Materials:
-
4,6-Dichloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4,6-dichloronicotinic acid (1.0 eq) in toluene or DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 4,6-dichloronicotinoyl chloride is often used in the next step without further purification.
-
Reduction of 4,6-Dichloronicotinoyl Chloride to this compound
Protocol 4A: Rosenmund Reduction
This classic reaction involves the catalytic hydrogenation of an acyl chloride and requires a "poisoned" catalyst to prevent over-reduction to the alcohol.
-
Materials:
-
4,6-Dichloronicotinoyl chloride
-
Rosenmund catalyst (e.g., 5% Pd on BaSO₄)
-
Catalyst poison (e.g., quinoline-sulfur, optional)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Set up a hydrogenation apparatus in a well-ventilated area.
-
Charge the reaction flask with the Rosenmund catalyst and anhydrous toluene.
-
If a poison is used, add it to the catalyst suspension.
-
Purge the apparatus with hydrogen gas.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C).
-
Add a solution of 4,6-dichloronicotinoyl chloride in anhydrous toluene dropwise to the reaction mixture while bubbling hydrogen gas through the solution.
-
Monitor the reaction by measuring the evolution of hydrogen chloride (HCl) gas (e.g., by trapping and titration).
-
Upon completion, cool the reaction, filter off the catalyst, and wash the catalyst with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify by vacuum distillation or chromatography.
-
Protocol 4B: Reduction with a Bulky Hydride Reagent
Using a sterically hindered hydride reagent allows for the reduction to be stopped at the aldehyde stage.
-
Materials:
-
4,6-Dichloronicotinoyl chloride
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous workup conditions
-
-
Procedure:
-
Dissolve 4,6-dichloronicotinoyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction at low temperature by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt or dilute HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the product.
-
Scale-up Considerations for Route 2
-
Acyl Chloride Formation: The use of thionyl chloride or oxalyl chloride results in the evolution of corrosive and toxic gases (HCl, SO₂, CO), requiring robust scrubbing systems.
-
Rosenmund Reduction: The use of hydrogen gas at elevated temperatures and pressures poses significant safety risks and requires specialized hydrogenation equipment. Catalyst poisoning needs to be carefully controlled to ensure selectivity and reproducibility.
-
Bulky Hydride Reduction: These reagents can be expensive, and the requirement for cryogenic temperatures adds to the cost and complexity of the process. Workup procedures must be carefully controlled to manage reactive aluminum salts.
Data Presentation for Route 2
| Method | Key Reagents | Temperature (°C) | Typical Time | Typical Yield (%) | Scale-up Considerations |
| Rosenmund Reduction | Pd/BaSO₄, H₂ | 80-120 | 2-6 h | Moderate to High | High pressure H₂, specialized equipment, catalyst control. |
| Bulky Hydride | LiAl(O-t-Bu)₃H | -78 | 1-3 h | High | Cryogenic, expensive reagent, anhydrous conditions. |
Visualizing the Workflows
Route 1: Oxidation Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Reduction Pathway
Caption: Synthetic pathway for Route 2.
Final Considerations
The choice between these synthetic routes for the scale-up production of this compound will depend on a thorough process safety analysis, cost of goods calculation, and assessment of available manufacturing capabilities. For Route 1, TEMPO-catalyzed oxidation offers a modern, efficient, and greener alternative to classical methods. For Route 2, while the Rosenmund reduction is a well-established method, the use of bulky and selective hydride reducing agents may offer advantages in terms of operational simplicity if the cost and cryogenic requirements are manageable. It is recommended that process development professionals perform small-scale trials of the most promising protocols to determine the optimal conditions before proceeding to pilot and manufacturing scales.
References
Application Notes: 4,6-Dichloronicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloronicotinaldehyde as a key building block for the creation of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive trifunctional pyridine derivative. The presence of two chlorine atoms at positions 4 and 6, and an aldehyde group at position 3 of the pyridine ring, offers multiple reaction sites for synthetic transformations. These reactive centers can be selectively targeted to construct a variety of fused heterocyclic systems, which are privileged scaffolds in numerous biologically active compounds. The electron-withdrawing nature of the chlorine atoms and the aldehyde group activates the pyridine ring for nucleophilic substitution, while the aldehyde functionality readily participates in condensation and cyclization reactions. This unique combination of reactivity makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.
Synthesis of Pyrido[2,3-d]pyrimidines
Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. Pyrido[2,3-d]pyrimidines, in particular, are recognized as potent inhibitors of various kinases. The synthesis of this scaffold can be efficiently achieved from this compound through a cyclocondensation reaction with urea. While a direct experimental protocol for this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic pathway can be inferred from similar reactions with related dichloropyrimidine precursors.
A proposed reaction involves the initial condensation of the aldehyde group with urea, followed by an intramolecular cyclization and subsequent tautomerization to yield the pyrido[2,3-d]pyrimidine core. The chlorine atoms on the pyridine ring can then be further functionalized to introduce diverse substituents and modulate the biological activity of the final compounds.
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Proposed synthetic pathway for novel pyrido[2,3-d]pyrimidine analogs.
Experimental Protocol: Synthesis of 4,6-Dichloro-5H-pyrido[2,3-d]pyrimidin-7-one (Proposed)
This protocol is based on established methodologies for the synthesis of related pyrido[2,3-d]pyrimidine systems.
Materials:
-
This compound
-
Urea
-
Polyphosphoric acid (PPA) or a suitable acidic catalyst
-
Anhydrous solvent (e.g., xylene, sulfolane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous high-boiling solvent, add urea (1.2 eq).
-
Add polyphosphoric acid (or another suitable catalyst) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
The expected product is 4,6-dichloro-5H-pyrido[2,3-d]pyrimidin-7-one. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Table 1: Hypothetical Quantitative Data for the Synthesis of 4,6-Dichloro-5H-pyrido[2,3-d]pyrimidin-7-one
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Urea | PPA | Xylene | 140 | 6 | 65-75 |
| 2 | This compound | Urea | H2SO4 | Sulfolane | 150 | 4 | 70-80 |
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activities, including applications as kinase inhibitors and anti-cancer agents. The Gewald reaction, a multicomponent reaction, provides a convergent and efficient route to highly substituted 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines.
While direct application of the Gewald reaction on this compound is not explicitly reported, a plausible synthetic strategy involves a modified Gewald approach or a sequential synthesis. A Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) would yield an intermediate that can then undergo cyclization with elemental sulfur and a base to form the thiophene ring fused to the pyridine core.
Logical Workflow for Thieno[2,3-b]pyridine Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 4,6-Dichloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reaction yields for 4,6-dichloronicotinaldehyde. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during substitution reactions with this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in Suzuki-Miyaura coupling of dichloropyridines can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the less reactive C-Cl bonds.
-
Solution: Screen different bases and solvents. A common starting point is K₂CO₃ in a mixture of 1,4-dioxane and water. If solubility is an issue, consider using toluene or DMF. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary. Increasing the temperature, sometimes up to 100-120°C, can also drive the reaction to completion.
-
-
Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation.
-
Solution: Use freshly purchased or properly stored boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than simpler ligands like PPh₃.
-
Problem 2: Poor Regioselectivity (Mixture of C4 and C6 Substituted Products)
Question: I am trying to achieve a selective mono-substitution on this compound, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Achieving regioselectivity between the C4 and C6 positions is a common challenge. The electronic and steric environment of these positions influences their reactivity.
Factors Influencing Regioselectivity and Optimization Strategies:
-
Inherent Reactivity: For dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst in Suzuki couplings. This often leads to a preference for mono-arylation at the C4 position.[1]
-
Reaction Type:
-
Suzuki-Miyaura Coupling: Tends to favor substitution at the C4 position.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity can be more complex. The aldehyde group at the 3-position can influence the reactivity of the adjacent C4 position. For some 3-substituted 2,6-dichloropyridines, bulky substituents can direct substitution to the C6 position.[2] The choice of solvent can also dramatically switch the selectivity.[2]
-
-
Optimizing for C4-Selectivity in Suzuki Coupling:
-
Use a catalyst system known to favor the more electrophilic site, such as Pd(PPh₃)₄ with K₂CO₃.
-
-
Optimizing for C6-Selectivity in SNAr:
-
This is generally more challenging. For analogous systems, bulky substituents at the 3-position have been shown to favor C6 substitution.[2] Screening of solvents is crucial; for example, in a related system, DCM favored substitution at the position adjacent to the directing group, while DMSO favored the more distant position.[2]
-
Problem 3: Formation of Side Products
Question: Besides my desired product, I am observing significant amounts of side products like the homocoupling of my boronic acid or hydrodehalogenation of the starting material. How can I minimize these?
Answer:
The formation of side products is a common issue that can significantly lower the yield of the desired product.
Minimizing Common Side Products:
-
Homocoupling of Boronic Acid:
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere. Using bulky, electron-rich ligands can also accelerate the desired cross-coupling over homocoupling.
-
-
Hydrodehalogenation (Replacement of -Cl with -H):
-
Cause: Can be a competing pathway, especially in Buchwald-Hartwig aminations.
-
Solution: This side reaction can sometimes be minimized by lowering the reaction temperature or by changing the base.
-
-
Aldehyde-Related Side Reactions:
-
Cause: The aldehyde group can potentially undergo side reactions under basic or high-temperature conditions, though it is generally compatible with many cross-coupling conditions.[3][4]
-
Solution: If aldehyde degradation is suspected, consider protecting it as an acetal prior to the substitution reaction, followed by deprotection. However, this adds extra steps to the synthesis. Milder bases and lower reaction temperatures should be trialed first.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position (C4 or C6) of this compound is more reactive?
A1: The relative reactivity depends on the reaction type. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C4 position is generally more electrophilic and therefore more reactive towards oxidative addition.[1] In nucleophilic aromatic substitution (SNAr), the outcome is less predictable and can be influenced by the substituent at the 3-position (the aldehyde) and the reaction conditions.[2]
Q2: Can I achieve selective mono-amination in a Buchwald-Hartwig reaction?
A2: Yes, selective mono-amination is often achievable. Similar to Suzuki coupling, the C4 position is typically more reactive. Careful control of stoichiometry (using a slight excess of the amine) and reaction conditions can favor the mono-substituted product. For challenging substrates, using advanced catalyst systems with bulky, electron-rich ligands is recommended.[5][6]
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has decomposed and precipitated out of solution. This deactivates the catalyst and will stop the reaction. This can be caused by impurities, the presence of oxygen, or reaction temperatures that are too high for the chosen ligand to effectively stabilize the catalyst.
Q4: Is the aldehyde functional group stable under typical Suzuki or Buchwald-Hartwig conditions?
A4: Generally, yes. The aldehyde group is compatible with a wide range of palladium-catalyzed cross-coupling conditions. However, under strongly basic conditions or with certain nucleophiles, side reactions can occur. It has been noted that aldehydes and ketones can coordinate to the metal center, which can either enhance reactivity and selectivity or, in some cases, inhibit the reaction.[3][4][7] If you suspect the aldehyde is causing issues, running a control reaction with a protected aldehyde might be informative.
Q5: What is a good starting point for optimizing a Buchwald-Hartwig amination of this compound?
A5: A good starting point would be to use a second or third-generation Buchwald-Hartwig catalyst system. For example, a pre-catalyst like XPhos Pd G3 or a combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or RuPhos. A common base is NaOtBu or K₃PO₄, and a typical solvent is toluene or 1,4-dioxane. The reaction is usually heated, often in the range of 80-110°C.[6][8]
Section 3: Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Dichloropyrimidine System [9]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 71 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination on an Analogous Dichloropyrimidine System [6]
| Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 75-85 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is based on methodologies for analogous dichloropyridine systems and aims for selective mono-substitution at the C4 position.[1]
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloronicotinaldehyde.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This protocol provides a general starting point for the mono-amination of this compound, based on conditions for similar substrates.[6]
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Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
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Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Seal the tube tightly and heat the reaction mixture to 100-110°C with stirring.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: Visualizations
Caption: Generalized experimental workflow for substitution reactions.
Caption: Logic diagram for regioselectivity in substitution reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Common side reactions with 4,6-Dichloronicotinaldehyde and how to prevent them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during experiments with 4,6-Dichloronicotinaldehyde. The information is designed to help you anticipate and prevent these issues, leading to cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound is susceptible to two main categories of side reactions, targeting its distinct functional groups:
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Reactions at the Aldehyde Group:
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Over-oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even air over prolonged reaction times.
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Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo disproportionation to form the corresponding carboxylic acid and alcohol. This is more likely when the reaction partner for the aldehyde is slow to react.
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Aldol-type Condensation: In the presence of a base, the aldehyde can react with itself or other enolizable carbonyl compounds, leading to the formation of β-hydroxy aldehyde or α,β-unsaturated aldehyde byproducts.
-
-
Reactions at the Dichloropyridine Ring (Nucleophilic Aromatic Substitution - SNAr):
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Hydrolysis: The chloro substituents, particularly at the 4-position, can be hydrolyzed to a hydroxyl group, forming a hydroxypyridine derivative. This is more prevalent in the presence of water and basic conditions.
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Regioselectivity Issues: While nucleophilic attack is generally favored at the 4-position due to electronic effects, substitution at the 6-position can also occur, leading to a mixture of isomers.
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Dechlorination: Under certain reductive conditions, one or both chlorine atoms can be removed, leading to mono- or unsubstituted pyridine byproducts.
-
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Formation of an Unexpected Carboxylic Acid Byproduct
Symptom: Your final product is contaminated with a more polar impurity, which mass spectrometry or NMR suggests is the corresponding carboxylic acid of your starting material or product.
Root Cause: The aldehyde group of this compound or your product has been oxidized.
Troubleshooting and Prevention:
| Corrective Action | Detailed Methodology |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Avoid Oxidizing Agents | Scrutinize all reagents to ensure no unintended oxidizing agents are present. |
| Control Reaction Time | Monitor the reaction closely and work it up promptly upon completion to avoid prolonged exposure to potentially oxidizing conditions. |
Issue 2: Low Yield and Formation of a Hydroxypyridine Derivative
Symptom: You observe a significant amount of a byproduct where one of the chlorine atoms has been replaced by a hydroxyl group. This is often accompanied by a decrease in the yield of the desired product.
Root Cause: Hydrolysis of a C-Cl bond on the pyridine ring.
Troubleshooting and Prevention:
| Corrective Action | Detailed Methodology |
| Anhydrous Conditions | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents. |
| Non-Aqueous Workup | If possible, perform the initial stages of the workup under non-aqueous conditions to minimize contact with water. |
| Choice of Base | Avoid strong aqueous bases like sodium hydroxide. Consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or anhydrous inorganic bases (e.g., anhydrous potassium carbonate). |
Issue 3: Mixture of Regioisomers in Nucleophilic Substitution Reactions
Symptom: You obtain a mixture of products where the nucleophile has substituted at both the 4- and 6-positions of the pyridine ring.
Root Cause: Lack of complete regioselectivity in the nucleophilic aromatic substitution reaction.
Troubleshooting and Prevention:
| Corrective Action | Detailed Methodology |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (usually substitution at the more reactive 4-position). |
| Solvent Effects | The choice of solvent can influence regioselectivity. Experiment with a range of solvents with varying polarities. |
| Catalyst Selection | For catalyzed reactions (e.g., Buchwald-Hartwig amination), the choice of ligand can significantly impact the regioselectivity. A screen of different ligands may be necessary. |
Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding of potential side reactions, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for identifying and preventing common side reactions.
Caption: Overview of potential side reaction pathways for this compound.
Technical Support Center: Purification of 4,6-Dichloronicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,6-dichloronicotinaldehyde reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound reaction mixture?
A1: Based on its synthesis via the oxidation of (4,6-dichloropyridin-3-yl)methanol with manganese dioxide, common impurities may include:
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Unreacted starting material: (4,6-Dichloropyridin-3-yl)methanol.
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Over-oxidation product: 4,6-Dichloronicotinic acid.
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Residual Oxidant: Manganese salts (e.g., MnO₂).
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Solvent Residues: Solvents used in the reaction and work-up (e.g., chloroform, ethyl acetate).
Q2: My purified this compound is a yellow oil instead of a solid. What should I do?
A2: The presence of residual solvents or minor impurities can lower the melting point and prevent crystallization. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, consider purification by column chromatography followed by attempting crystallization again with a different solvent system.
Q3: How should I store purified this compound?
A3: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[1]
Q4: The NMR spectrum of my purified product shows broader peaks than expected. What could be the cause?
A4: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, such as residual manganese salts from the oxidation step. It could also suggest some degree of product degradation or aggregation. Filtering a solution of the product through a small plug of silica gel or celite might help remove fine particulate matter. If the issue persists, further purification by recrystallization or chromatography may be necessary.
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Fails to Crystallize ("Oils Out") | The melting point of the solid is lower than the temperature of the solution. This can be due to significant impurities. | - Ensure your product is of high purity before attempting crystallization. Further purification by another method like column chromatography might be needed.- Try using a different solvent or a solvent mixture.- Lower the crystallization temperature (e.g., use an ice-salt bath).- Add a seed crystal of pure this compound to induce crystallization. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| Low Recovery of Crystalline Product | - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Discolored Crystals | Colored impurities are present in the crude product. | - Perform a charcoal treatment on the hot solution before filtration.- A second recrystallization may be necessary to obtain a colorless product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of the product around 0.25-0.35).- Use a solvent gradient for elution.- Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight). |
| Product Streaking or Tailing on the Column | The compound is interacting too strongly with the acidic silica gel due to the basic nature of the pyridine ring. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Product is not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Experimental Protocols
Disclaimer: The following protocols are representative methods for the purification of chlorinated pyridine aldehydes and may require optimization for this compound.
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubilities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., isopropanol/water mixture, ethanol, or hexanes/ethyl acetate)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of isopropanol and water (e.g., 1:4 v/v) is often effective for dichloropyridines.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.25-0.35 for the desired product. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Disclaimer: The following quantitative data is for illustrative purposes based on typical purifications of analogous chlorinated aromatic aldehydes and may not be representative of the actual results for this compound.
Table 1: Representative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Single Recrystallization | ~85% | ~97% | 70-80% |
| Double Recrystallization | ~85% | >99% | 50-65% |
| Column Chromatography | ~85% | >99% | 60-75% |
Visualizations
References
Troubleshooting low conversion rates in 4,6-Dichloronicotinaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 4,6-Dichloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary methods for the synthesis of this compound:
-
Vilsmeier-Haack Formylation of 2,4-Dichloropyridine: This is a widely used method for introducing a formyl group onto an aromatic ring. However, the electron-deficient nature of the 2,4-dichloropyridine ring can present challenges, often requiring carefully optimized conditions.
-
Oxidation of (4,6-dichloropyridin-3-yl)methanol: This method involves the oxidation of the corresponding alcohol to the aldehyde. This can be a high-yielding reaction if the starting material is readily available.
Q2: My Vilsmeier-Haack reaction is showing low or no conversion. What are the likely causes?
Low conversion in the Vilsmeier-Haack reaction of 2,4-dichloropyridine can be attributed to several factors:
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Substrate Deactivation: The two chlorine atoms on the pyridine ring are electron-withdrawing, making the ring less nucleophilic and therefore less reactive towards the Vilsmeier reagent.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Decomposed DMF can contain dimethylamine, which can lead to side reactions.
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Reaction Temperature: The optimal temperature is crucial and substrate-dependent. While some reactions proceed at low temperatures, deactivated substrates like 2,4-dichloropyridine may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition and byproduct formation.
-
Stoichiometry: The molar ratios of the substrate, DMF, and POCl₃ can significantly impact the yield.
Q3: I am observing multiple spots on my TLC after the oxidation of (4,6-dichloropyridin-3-yl)methanol. What could they be?
Multiple spots on your TLC plate could indicate:
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Incomplete Reaction: The presence of the starting material, (4,6-dichloropyridin-3-yl)methanol.
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Over-oxidation: Formation of the corresponding carboxylic acid, 4,6-dichloronicotinic acid, if a strong oxidizing agent is used or the reaction is left for too long.
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Formation of Byproducts: Depending on the oxidant and reaction conditions, other side products may be formed.
Q4: How can I purify the final this compound product?
Purification can typically be achieved through the following methods:
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Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration.
-
Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent, followed by washing of the organic layer to remove impurities.
-
Column Chromatography: For high purity, silica gel column chromatography is a common and effective method.
Troubleshooting Guides
Low Conversion in Vilsmeier-Haack Formylation of 2,4-Dichloropyridine
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Deactivated substrate | Increase reaction temperature gradually (e.g., from room temperature to 60-80°C) and monitor by TLC. Consider using a more reactive formylating agent or a modified Vilsmeier protocol for electron-deficient substrates. |
| Poor quality of reagents (DMF, POCl₃) | Use freshly distilled or high-purity, anhydrous reagents. Ensure all glassware is thoroughly dried. | |
| Insufficient reaction time | Prolong the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Formation of multiple byproducts | Incorrect reaction temperature | Optimize the reaction temperature. Running the reaction at a lower temperature might increase selectivity, even if it requires a longer reaction time. |
| Incorrect stoichiometry | Systematically vary the molar ratios of 2,4-dichloropyridine, DMF, and POCl₃ to find the optimal conditions. | |
| Reaction mixture turns dark/tar-like | Decomposition of starting material or product | This often occurs at elevated temperatures. Try running the reaction at a lower temperature. Ensure a clean reaction setup and high-purity reagents. |
Low Yield in the Oxidation of (4,6-dichloropyridin-3-yl)methanol
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remaining | Insufficient oxidant | Increase the molar equivalents of the oxidizing agent (e.g., manganese dioxide). |
| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature (e.g., 75°C for MnO₂ oxidation)[1]. | |
| Inadequate reaction time | Extend the reaction time and monitor by TLC for the disappearance of the starting material. | |
| Product is over-oxidized to the carboxylic acid | Oxidizing agent is too strong | Use a milder oxidizing agent. Manganese dioxide is generally selective for the oxidation of primary alcohols to aldehydes. |
| Prolonged reaction time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Difficulties in isolating the product | Product is soluble in the aqueous phase during workup | Ensure the pH of the aqueous phase is adjusted to minimize the solubility of the product before extraction. Use a suitable organic solvent for extraction. |
| Emulsion formation during extraction | Add brine to the aqueous layer to help break the emulsion. |
Data Presentation
The choice of solvent can significantly impact the yield of the Vilsmeier-Haack reaction. The following table provides an example of how solvent choice can influence product yield in a related formylation reaction.
| Solvent | Reaction Time (h) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 5 | 61 |
| Benzene | 6 | Lower than DMF |
| 1,2-Dichloroethane | Not specified | Lower than DMF |
| o-Xylene | 7 | Lower than DMF |
Note: Data is based on the formylation of 2-methylpyrimidine-4,6-diol and is for illustrative purposes.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,4-Dichloropyridine (Generalized)
Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.
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Reaction with Substrate: Dissolve 2,4-dichloropyridine in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
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Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.
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Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]
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Reaction Setup: In a round-bottom flask, dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).
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Addition of Oxidant: Add manganese dioxide (24 g, 280 mmol) to the solution.
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Reaction: Stir the reaction mixture at 75°C for 12 hours.
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Work-up: Upon completion of the reaction, cool the mixture to room temperature.
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Purification: Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to obtain 4,6-dichloropyridine-3-carbaldehyde.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 2,4-dichloropyridine.
References
Technical Support Center: Optimal Solvent Selection for Nucleophilic Substitution of 4,6-Dichloronicotinaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4,6-dichloronicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Reaction
Q1: My nucleophilic substitution reaction on this compound is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot this?
A1: Low reactivity in the SNAr of this compound can stem from several factors. The pyridine ring is activated by the two chlorine atoms and the electron-withdrawing aldehyde group, making it susceptible to nucleophilic attack.[1] However, optimization is often necessary. Here’s a systematic approach to troubleshooting:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature, for example, from room temperature to 50 °C or higher, while monitoring for product formation and potential decomposition.[2]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating the nucleophile.
-
Troubleshooting: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred. They effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more reactive.[2] Consider switching from a protic solvent like ethanol to a polar aprotic solvent.
-
-
Weak Nucleophile or Base: The strength of the nucleophile is a key driver of the reaction rate. For neutral nucleophiles like amines or alcohols, a base is often required to generate the more reactive anionic form.
-
Troubleshooting: If using a neutral nucleophile, ensure the base is strong enough to deprotonate it. For instance, when using an amine, a non-nucleophilic base like triethylamine or potassium carbonate is often employed.[1] If the reaction is still slow, a stronger, more sterically hindered base could be trialed, or a stronger nucleophile altogether.
-
Issue 2: Formation of Side Products
Q2: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely causes and their solutions:
-
Formation of a Hydroxypyridine: This occurs when a chlorine atom is substituted by a hydroxide ion.
-
Potential Cause: Presence of water in the reaction mixture, especially under basic conditions. Using a hydroxide base (e.g., NaOH, KOH) directly introduces the competing nucleophile.[2]
-
Recommended Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. If a base is needed, opt for a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
-
Reaction Mixture Darkening or Tar Formation: This often indicates decomposition of the starting material or product.
-
Potential Cause: The reaction temperature may be too high, or the base used may be too strong, leading to side reactions and polymerization.[2]
-
Recommended Solution: Reduce the reaction temperature and monitor the reaction closely. Consider using a milder base. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.
-
-
Multiple Substitutions with Amine Nucleophiles: Primary or secondary amines can undergo further reaction after the initial substitution, leading to di- and tri-substituted products.[3]
-
Potential Cause: The newly formed amine product is also nucleophilic and can react with the remaining this compound.
-
Recommended Solution: Use a large excess of the amine nucleophile to increase the probability that the starting material will react with the intended nucleophile rather than the product.[3]
-
Issue 3: Regioselectivity Issues
Q3: How can I control which of the two chlorine atoms is substituted?
A3: In this compound, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the electronegative pyridine nitrogen, providing significant stabilization.[1][4] Attack at the C6 position also allows for this delocalization. However, the aldehyde group at C3 exerts a stronger electron-withdrawing effect at the adjacent C4 position, making it the more favorable site for attack.
-
To favor substitution at the C4-position: Standard conditions using polar aprotic solvents generally yield the 4-substituted product as the major isomer.[1]
-
Controlling selectivity can be challenging, but solvent choice can play a role. In some dichloropyridine systems, non-polar, aprotic solvents have been shown to influence regioselectivity.[2] However, for this specific substrate, C4 substitution is electronically favored.
Data Presentation: Solvent Properties and Their Impact
The choice of solvent is critical for optimizing the reaction rate and yield. Below is a table summarizing the properties of common solvents used in nucleophilic aromatic substitution and their likely impact on the reaction with this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Impact on SNAr |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Highly Recommended. Excellent at solvating cations, leaving the nucleophile highly reactive. Can accelerate reaction rates significantly.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Highly Recommended. Similar to DMSO, promotes fast reaction rates.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | Recommended. A good alternative to DMSO and DMF, especially for higher temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good. A less common but viable option. Its lower boiling point limits the reaction temperature. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Viable. Can act as both solvent and nucleophile (in alcoholysis). Hydrogen bonding can solvate and potentially deactivate the nucleophile, leading to slower rates compared to aprotic solvents.[5][6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Use with Caution. Lower polarity may lead to slower reaction rates. Often used in combination with other solvents. |
| Toluene | Non-polar Aprotic | 2.4 | 111 | Not Generally Recommended. May be used to influence regioselectivity in specific cases but generally results in very slow reaction rates for SNAr. |
Experimental Protocols
The following is a general protocol for the nucleophilic substitution of this compound with an amine nucleophile. This should be considered a starting point, and optimization of temperature, reaction time, and stoichiometry is recommended.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Base (e.g., K₂CO₃)
-
Anhydrous reagents and dry glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting the optimal solvent for the nucleophilic substitution of this compound.
References
Managing byproduct formation in 4,6-Dichloronicotinaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichloronicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: oxidation of (4,6-dichloropyridin-3-yl)methanol and a potential Vilsmeier-Haack formylation.
Route 1: Oxidation of (4,6-dichloropyridin-3-yl)methanol
This route typically employs an oxidizing agent such as manganese dioxide (MnO₂) to convert the primary alcohol to an aldehyde.
Issue 1: Incomplete Conversion to this compound
Symptom: TLC or other in-process analysis shows the presence of the starting material, (4,6-dichloropyridin-3-yl)methanol, in the reaction mixture after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidant | Increase the molar equivalents of MnO₂. Oxidations with MnO₂ often require a large excess of the reagent.[1] |
| Inactive MnO₂ | Use freshly activated MnO₂. The activity of commercial MnO₂ can vary.[1][2] |
| Presence of Water | Conduct the reaction under anhydrous conditions. Water can deactivate the MnO₂. Consider adding activated molecular sieves to the reaction mixture to remove any moisture.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the reaction time or gently heating the mixture, if the solvent allows. |
| Poor Solvent Choice | Ensure a suitable solvent is used. Non-polar aprotic solvents like chloroform or dichloromethane are often effective for MnO₂ oxidations. |
Issue 2: Formation of 4,6-Dichloronicotinic Acid (Over-oxidation Byproduct)
Symptom: Presence of a more polar spot on TLC than the desired aldehyde, which may be identified as the carboxylic acid by co-spotting with a standard or by other analytical techniques.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Avoid excessive heating or prolonged reaction times, which can lead to over-oxidation. |
| Highly Active Oxidant | While MnO₂ is generally a mild oxidant for this transformation, the use of stronger oxidizing agents will increase the likelihood of forming the carboxylic acid.[3] |
| Work-up Conditions | During work-up, avoid strongly basic or acidic conditions at elevated temperatures, which could potentially facilitate oxidation. |
Troubleshooting Workflow for Oxidation Route
Caption: Troubleshooting logic for the oxidation synthesis of this compound.
Route 2: Vilsmeier-Haack Formylation of a Dichloropyridine Precursor (Hypothetical)
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds and could potentially be applied to a suitable dichloropyridine derivative.[4][5]
Issue: Low or No Product Formation
Symptom: Little to no formation of the desired this compound is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Precursor | The Vilsmeier-Haack reaction requires an electron-rich substrate. A dichloropyridine may not be sufficiently activated for this reaction. Consider using a more activated precursor. |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent (formed from a formamide and a chlorinating agent like POCl₃) is moisture-sensitive. Ensure all reagents and glassware are dry. |
| Insufficient Reaction Temperature | Vilsmeier-Haack reactions can require heating. If the reaction is sluggish at room temperature, cautiously increase the temperature while monitoring for decomposition. |
Issue: Formation of Unidentified Byproducts
Symptom: Multiple spots are observed on TLC, and the desired product is a minor component.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions of the Precursor | The dichloropyridine precursor may undergo other reactions under the Vilsmeier-Haack conditions, such as polymerization or decomposition. |
| Incomplete Hydrolysis | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during work-up.[5] Incomplete hydrolysis can lead to impurities. Ensure the aqueous work-up is thorough. |
| Diformylation | In some cases, diformylation can occur if there are multiple activated positions on the aromatic ring.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via oxidation of the corresponding alcohol?
A1: The most common byproducts are the unreacted starting material, (4,6-dichloropyridin-3-yl)methanol, due to incomplete reaction, and the over-oxidation product, 4,6-dichloronicotinic acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[7] The starting alcohol is typically more polar (lower Rf value) than the product aldehyde. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation of the starting material, product, and any major byproducts.
Q3: What is the best way to purify the crude this compound?
A3: Column chromatography on silica gel is a common and effective method for purifying the crude product.[8] A gradient elution with a solvent system like heptane/ethyl acetate can separate the desired aldehyde from both less polar impurities and more polar byproducts like the corresponding alcohol and carboxylic acid. Acid-base extraction can also be used to remove the acidic byproduct (4,6-dichloronicotinic acid).[9][10]
Q4: My MnO₂ oxidation is very slow and gives a low yield. What can I do?
A4: The activity of MnO₂ can vary significantly between suppliers and even batches. It is often recommended to use freshly prepared or activated MnO₂.[1][2] Activation can be achieved by heating the MnO₂ in an oven to remove adsorbed water. Also, ensure a sufficient excess of MnO₂ is used, as it is a stoichiometric reagent and is often used in large excess.[1]
Q5: Can I use a stronger oxidizing agent than MnO₂ to speed up the reaction?
A5: While stronger oxidizing agents may increase the reaction rate, they also significantly increase the risk of over-oxidation to the carboxylic acid byproduct.[3] For the selective oxidation of a primary alcohol to an aldehyde, milder oxidants like MnO₂ are generally preferred.
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation
This protocol is based on the oxidation of (4,6-dichloropyridin-3-yl)methanol with manganese dioxide.
Materials:
-
(4,6-dichloropyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (anhydrous)
-
Celite®
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in anhydrous chloroform, add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with chloroform and then ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.
Experimental Workflow for Oxidation Synthesis
Caption: Workflow for the synthesis of this compound via oxidation.
Protocol 2: Purification by Acid-Base Extraction to Remove Carboxylic Acid Byproduct
This protocol describes how to remove the 4,6-dichloronicotinic acid byproduct from the crude product mixture.
Materials:
-
Crude this compound containing 4,6-dichloronicotinic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product in ethyl acetate in a separatory funnel.
-
Add saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated sodium salt of 4,6-dichloronicotinic acid will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution (steps 2-5) one or two more times.
-
Wash the organic layer with brine.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.
Data Summary
The following tables provide illustrative data on how reaction parameters can influence product yield and byproduct formation. Note that these are example values and actual results may vary.
Table 1: Effect of MnO₂ Equivalents on Product Yield
| Equivalents of MnO₂ | Yield of this compound (%) | Unreacted Starting Material (%) |
| 2 | 35 | 60 |
| 5 | 70 | 25 |
| 10 | 90 | <5 |
| 15 | 91 | <5 |
Table 2: Effect of Reaction Temperature on Over-oxidation
| Temperature (°C) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| 25 (Room Temp) | 90 | <2 |
| 40 | 85 | 10 |
| 60 | 70 | 25 |
References
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
How to remove unreacted 4,6-Dichloronicotinaldehyde from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 4,6-dichloronicotinaldehyde from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is a solid at room temperature. Key physical data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | N/A |
| Molecular Weight | 176.00 g/mol | N/A |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | N/A |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | N/A |
| Water Solubility | 1.24 mg/mL | N/A |
Q2: What are the most common methods to remove unreacted this compound?
The most effective and widely applicable method for removing unreacted aldehydes, including this compound, is through the formation of a water-soluble bisulfite adduct. Other potential methods, depending on the specific properties of the desired product, include column chromatography and recrystallization.
Q3: How does the sodium bisulfite adduct formation work?
The aldehyde functional group of this compound reacts with sodium bisulfite (NaHSO₃) in an aqueous solution to form a stable, ionic bisulfite adduct. This adduct is highly soluble in water and can be easily separated from the organic components of the reaction mixture through liquid-liquid extraction.
Q4: Will the sodium bisulfite method affect my desired product?
This method is highly selective for aldehydes and some reactive ketones. If your desired product does not contain these functional groups, it is unlikely to be affected. However, it is always recommended to perform a small-scale test to ensure the compatibility of this method with your specific compound.
Q5: When should I consider using column chromatography or recrystallization?
Column chromatography can be a suitable option if there is a significant polarity difference between this compound and your desired product. Recrystallization is a viable purification technique if a solvent system can be identified where the aldehyde has significantly different solubility from your product at different temperatures.
Troubleshooting Guides
Problem 1: Incomplete Removal of this compound using the Sodium Bisulfite Method
Possible Causes:
-
Insufficient Sodium Bisulfite: The amount of sodium bisulfite was not enough to react with all the unreacted aldehyde.
-
Poor Mixing: Inadequate mixing of the organic and aqueous phases can lead to an incomplete reaction.
-
Reaction Time Too Short: The reaction between the aldehyde and bisulfite may require more time to go to completion.
-
Incorrect pH: The formation of the bisulfite adduct is most efficient in a slightly acidic to neutral aqueous solution.
Solutions:
-
Increase the excess of sodium bisulfite: Use a larger excess of a saturated sodium bisulfite solution.
-
Improve Agitation: Ensure vigorous stirring or shaking during the extraction to maximize the interfacial area between the two phases.
-
Increase Reaction Time: Allow the mixture to stir for a longer period (e.g., 1-2 hours) before separating the layers.
-
Check pH: Ensure the aqueous solution of sodium bisulfite is freshly prepared and has a suitable pH.
Problem 2: Product is lost along with the aldehyde in the aqueous layer.
Possible Cause:
-
Product has some water solubility: Your desired product may have some solubility in the aqueous phase.
-
Emulsion Formation: The formation of an emulsion can trap the organic product in the aqueous layer.
Solutions:
-
Back-extraction: After the initial separation, extract the aqueous layer with a fresh portion of an appropriate organic solvent to recover any dissolved product.
-
Brine Wash: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl.
Problem 3: Difficulty in finding a suitable solvent for recrystallization.
Possible Cause:
-
The solubility properties of this compound and the desired product are very similar.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a wide range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, toluene, and mixtures thereof).
-
Two-Solvent Recrystallization: Dissolve the mixture in a solvent in which both compounds are soluble at an elevated temperature, and then add a second solvent (an "anti-solvent") in which the desired product is less soluble, to induce selective crystallization.
Experimental Protocols
Key Experiment: Removal of this compound via Sodium Bisulfite Adduct Formation
Objective: To selectively remove unreacted this compound from a reaction mixture.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your desired product is soluble.
-
Extraction with Sodium Bisulfite:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.
-
-
Separation:
-
Carefully drain the lower aqueous layer.
-
Wash the remaining organic layer with deionized water to remove any residual bisulfite and water-soluble impurities.
-
Perform a final wash with brine to aid in the removal of water and help break any emulsions.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the organic solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product, free of unreacted this compound.
-
Visualizations
Caption: Workflow for the removal of this compound.
Caption: Principle of separation by bisulfite adduct formation.
Impact of temperature and base selection on 4,6-Dichloronicotinaldehyde reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloronicotinaldehyde. The content focuses on the impact of temperature and base selection on its reactivity in common synthetic transformations.
Section 1: Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or No Yield of Mono-Substituted Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | - For amine nucleophiles, consider using a stronger base to increase the concentration of the more nucleophilic deprotonated amine. - For alkoxide nucleophiles, ensure the alcohol is fully deprotonated by using a strong base like sodium hydride. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely for the formation of side products.[1] |
| Poor Solvent Choice | - Ensure the solvent can dissolve both the substrate and the nucleophile. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions. |
| Decomposition of Starting Material | - Verify the purity of the this compound. Aldehydes can be susceptible to oxidation or other side reactions. |
Problem: Formation of Di-Substituted Product
| Potential Cause | Troubleshooting Steps |
| Excess Nucleophile | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) to favor mono-substitution. |
| High Reaction Temperature or Prolonged Reaction Time | - Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to halt the reaction after the formation of the mono-substituted product. |
| Strongly Activating Nucleophile | - If the introduced substituent is strongly electron-donating, it may activate the second chlorine for substitution. Consider a milder nucleophile if possible. |
Suzuki-Miyaura Cross-Coupling
Problem: Low to No Yield of Coupled Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh bottle of palladium catalyst or a reliable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[2] |
| Poor Reagent Quality | - Use fresh boronic acid or boronic ester. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[2] - Verify the purity of the this compound. |
| Suboptimal Reaction Conditions | - Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[3] - A range of solvents should be considered, including ethereal solvents like dioxane or THF, often with an aqueous component.[4] - Optimize the reaction temperature. Suzuki couplings are often run at elevated temperatures (80-120°C).[4] |
| Ligand Issues | - The choice of phosphine ligand is crucial for electron-deficient substrates. Consider screening bulky, electron-rich ligands.[2] |
Problem: Poor Regioselectivity (Reaction at C6 instead of C4 or vice-versa)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | - The ligand plays a key role in controlling the regioselectivity of the oxidative addition step. Systematically vary the ligand to find the optimal one for your desired isomer.[3] |
| Reaction Conditions Favoring the Undesired Isomer | - The choice of catalyst, solvent, and additives can influence which position reacts. A systematic screen of these parameters is recommended.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive towards nucleophilic aromatic substitution?
A1: In dichloropyridines, the C4 position is generally more electrophilic and susceptible to nucleophilic attack. This is due to the electronic influence of the ring nitrogen.[4] Therefore, nucleophilic aromatic substitution on this compound is expected to preferentially occur at the C4 position.
Q2: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A2: The base in a Suzuki-Miyaura coupling serves multiple purposes. It is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. The choice of base can also influence the catalyst activity and stability. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][5]
Q3: Can I achieve selective mono-arylation of this compound in a Suzuki coupling?
A3: Yes, selective mono-arylation is generally achievable. The C4 position is typically more reactive in Suzuki couplings of dihalopyridines.[4] By carefully controlling the stoichiometry of the boronic acid (1.0-1.2 equivalents) and optimizing the reaction conditions (catalyst, ligand, base, temperature), you can favor the formation of the mono-arylated product.
Q4: My Suzuki-Miyaura reaction is sluggish. What are some common reasons?
A4: A slow Suzuki reaction can be due to several factors, including inefficient catalyst activation, poor solubility of the reagents, or an inappropriate choice of base. Ensure your palladium catalyst is active, the solvent system adequately dissolves all components, and the base is strong enough to facilitate transmetalation.[6]
Section 3: Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Base (e.g., Triethylamine, 1.2 eq, if the amine salt is used or if scavenging HCl is necessary)
-
Anhydrous solvent (e.g., Ethanol, DCM, or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base, if required.
-
Slowly add the amine nucleophile at room temperature or 0°C.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the required time (monitor by TLC or LC-MS).[7]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and will likely require optimization of the catalyst, ligand, base, and temperature.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[4]
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizations
Caption: Troubleshooting workflow for low-yield Nucleophilic Aromatic Substitution.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura Cross-Coupling.
Caption: Factors influencing regioselectivity in reactions of this compound.
References
Technical Support Center: Column Chromatography Purification of 4,6-Dichloronicotinaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4,6-Dichloronicotinaldehyde and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Issue | Possible Cause | Recommended Solution |
| No Compound Eluting | 1. Inappropriate Solvent System: The mobile phase is not polar enough to move the compound off the stationary phase.[1] 2. Compound Crashing: The compound may have precipitated at the top of the column due to low solubility in the initial mobile phase. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2] 2. Use a Stronger Eluent: If a gradual increase is ineffective, a stronger solvent like methanol (up to 10% in dichloromethane) can be used to flush the column.[3] 3. Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column to prevent precipitation. |
| Poor Separation | 1. Incorrect Mobile Phase Polarity: The chosen solvent system may not be optimal for separating the target compound from impurities.[4] 2. Overloaded Column: Too much crude material was loaded onto the column. 3. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling.[5] | 1. Optimize Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and maximizes the separation from impurities. 2. Reduce Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight). 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Compound Decomposing on Column | 1. Silica Gel Acidity: The acidic nature of silica gel can cause degradation of sensitive aldehydes or basic pyridine rings.[6] 2. Prolonged Exposure: The compound is spending too much time on the column. | 1. Deactivate Silica Gel: Add a small amount of a neutralizer like triethylamine (~1%) to the mobile phase to neutralize the acidic sites on the silica gel.[6] 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[2] 3. Increase Flow Rate: Use flash chromatography (applying pressure) to reduce the run time.[7] |
| Broad or Tailing Peaks | 1. Compound-Silica Interaction: Strong interactions between the polar aldehyde and basic pyridine with the acidic silica gel can cause tailing.[6] 2. Inconsistent Solvent Flow: Caused by poorly packed column. | 1. Add a Modifier: Incorporate a small amount of a more polar solvent or a modifier like triethylamine into the mobile phase.[6] 2. Repack the Column: Ensure a homogenous and well-settled stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A common starting point for the purification of polar aromatic compounds like this compound derivatives on silica gel is a mixture of a non-polar solvent and a polar solvent.[3] A typical initial mobile phase would be a mixture of hexane (or petroleum ether) and ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.[2]
Q2: How can I determine the best mobile phase for my specific derivative?
A2: The optimal mobile phase is best determined using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.
Q3: Should I use isocratic or gradient elution?
A3: For complex mixtures with components of varying polarities, gradient elution is generally more effective.[8][9] This involves starting with a low polarity mobile phase and gradually increasing its polarity over the course of the separation.[10] This allows for better separation of non-polar impurities first, followed by the elution of the more polar target compound and then any highly polar impurities. Isocratic elution, where the solvent composition remains constant, can be used if the impurities have very different polarities from the desired product.[11][12]
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has low solubility in the mobile phase, it is best to use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column. This prevents the compound from precipitating on the column, which can lead to poor separation.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Choose a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (like dichloromethane).
-
For dry loading (recommended), add a small amount of silica gel to the dissolved sample and evaporate the solvent to get a dry powder.
-
Carefully add the sample (as a concentrated solution or dry powder) to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial low-polarity solvent system. If using gradient elution, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Flowchart for Purification Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 11. difference.wiki [difference.wiki]
- 12. uhplcs.com [uhplcs.com]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
Comparative Reactivity of 4,6-Dichloronicotinaldehyde: A Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,6-dichloronicotinaldehyde against other dichloropyridine isomers. The presence of a strongly electron-withdrawing aldehyde group at the 3-position significantly influences the reactivity of the chlorine atoms at the 4- and 6-positions, distinguishing it from simpler dichloropyridines. This document outlines the theoretical basis for its reactivity, presents comparative data inferred from analogous systems, and provides detailed experimental protocols for key synthetic transformations.
Theoretical Basis for Reactivity
The reactivity of dichloropyridines in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[1]
In this compound, the aldehyde group at the 3-position further deactivates the ring towards electrophilic substitution but significantly enhances its reactivity in nucleophilic substitutions. This is due to the aldehyde's ability to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, especially when the attack occurs at the 4- and 6-positions.[2]
Comparative Reactivity in Key Synthetic Transformations
The following sections compare the expected reactivity of this compound with other common dichloropyridine isomers in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Reductive Amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is largely determined by the stability of the Meisenheimer complex. For dichloropyridines, the reactivity of the chlorine atoms generally follows the order: 4- > 2- >> 3-position.[2] The presence of the electron-withdrawing aldehyde group in this compound is expected to enhance the reactivity at both the 4- and 6-positions compared to dichloropyridines lacking this substituent.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Position of Cl | Activating/Deactivating Groups | Expected Relative Reactivity |
| This compound | 4- and 6- | -CHO (electron-withdrawing) | Very High |
| 2,4-Dichloropyridine | 2- and 4- | None | High (4-position) > Moderate (2-position) |
| 2,6-Dichloropyridine | 2- and 6- | None | Moderate |
| 3,5-Dichloropyridine | 3- and 5- | None | Low |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is also influenced by the electronic environment of the carbon-halogen bond. Generally, electron-deficient aryl halides exhibit enhanced reactivity in the oxidative addition step of the catalytic cycle. Consequently, this compound is anticipated to be an excellent substrate for Suzuki-Miyaura coupling. Regioselectivity can be a key consideration, and in many cases, the 4-position of 4,6-disubstituted pyridines is more reactive.[3]
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Position of Cl | Activating/Deactivating Groups | Expected Relative Reactivity |
| This compound | 4- and 6- | -CHO (electron-withdrawing) | High |
| 2,4-Dichloropyridine | 2- and 4- | None | Moderate to High |
| 2,6-Dichloropyridine | 2- and 6- | None | Moderate |
| 3,5-Dichloropyridine | 3- and 5- | None | Low |
Reductive Amination
The aldehyde functionality of this compound allows for a unique transformation not available to other dichloropyridines: reductive amination. This reaction converts the aldehyde into an amine via an imine intermediate, providing a direct route to aminomethyl-substituted dichloropyridines.[4] This is a significant advantage for library synthesis and the introduction of diverse side chains.
Table 3: Availability of Reductive Amination Pathway
| Compound | Functional Group for Reductive Amination | Feasibility of Reductive Amination |
| This compound | Aldehyde | Yes |
| 2,4-Dichloropyridine | None | No |
| 2,6-Dichloropyridine | None | No |
| 3,5-Dichloropyridine | None | No |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., amine, thiol, or alcohol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the base, followed by the nucleophile.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
General Procedure for Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., dichloroethane, THF)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask, add this compound and the amine in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add the reducing agent portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature until the imine intermediate is fully consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Visualizing Reaction Pathways and Workflows
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Navigating Pyridine Functionalization: A Comparative Guide to Alternatives for 4,6-Dichloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. 4,6-Dichloronicotinaldehyde presents a synthetically useful, pre-functionalized starting material, offering two reactive chloro- sites for diversification. However, the landscape of synthetic organic chemistry provides a rich variety of alternative strategies, each with distinct advantages in efficiency, regioselectivity, and substrate scope. This guide offers an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal synthetic route.
This comparison will explore three primary alternative strategies to the use of this compound for accessing functionalized pyridines:
-
Cross-Coupling Reactions with Alternative Dihalopyridines: Examining the reactivity of other dihalopyridine isomers and the influence of the halogen identity (Br, I vs. Cl) on reaction efficiency.
-
De Novo Synthesis of the Pyridine Ring: Building the pyridine core from acyclic precursors, which allows for a high degree of flexibility in the introduction of desired substituents.
-
Direct C-H Functionalization: Employing modern catalytic methods to directly functionalize the C-H bonds of the pyridine ring, thereby avoiding the need for pre-installed halogen atoms.
Comparative Performance Data
The selection of a synthetic strategy for accessing functionalized pyridines is a trade-off between factors such as the cost and availability of starting materials, the desired regioselectivity, and the tolerance of various functional groups. The following tables summarize quantitative data for different approaches to pyridine functionalization.
Table 1: Palladium-Catalyzed Cross-Coupling of Dihalopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] While this compound offers two sites for functionalization, achieving high yields often requires more robust catalytic systems compared to its bromo- or iodo-analogs. For dihalopyridines, mono-functionalization typically occurs at the more electrophilic C4 position.[2]
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | N/A | 2,6-Diheptylpyridine | 85 |
| Ethyl 4,6-dichloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | N/A | Ethyl 4-phenyl-6-chloronicotinate | High (Implied) |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / IPr | K₃PO₄ | THF | RT | 12 | 2-Chloro-4-phenylpyridine | 95 |
| 4-Bromo-6-chloronicotinic acid ethyl ester | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Data for 4-bromo-6-chloronicotinaldehyde synthesis suggests the bromo-analogue is a viable, potentially more reactive alternative.[3]
Table 2: De Novo Synthesis of a Polysubstituted Pyridine
De novo synthesis offers the flexibility to construct highly substituted pyridines from simple, acyclic precursors. Below is a comparison of different methods for the synthesis of 2,4,6-triphenylpyridine.
| Synthesis Method | Key Reagents | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) |
| Kröhnke Pyridine Synthesis | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Glacial Acetic Acid | Reflux | 4 h | ~90 |
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethanol | Reflux | 6 h | ~85 |
| Bohlmann-Rahtz Pyridine Synthesis | 3-Aminocrotononitrile, 1-Phenyl-2-propyn-1-one | Toluene/Acetic Acid | 50 °C | 24 h | 70 |
Table 3: Direct C-H Arylation of Pyridines
Direct C-H functionalization is an atom-economical approach to pyridine derivatization. The regioselectivity is often governed by the electronic properties of the pyridine ring and can be directed by substituents.[4]
| Pyridine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Toluene | 120 | 4-Phenyl-3-nitropyridine | 19 |
| 2-Pyridone | Phenylboronic Acid | [Rh(CO)Cl]₂ / (Boc)₂O | PivOH | 1,4-Dioxane | 130 | 6-Phenyl-2-pyridone | 47 |
| Pyridine (via N-aminopyridinium salt) | 2-Naphthol | None | NaH | THF | RT | 4-(Naphthalen-2-yloxy)pyridine | High (Implied) |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate their implementation in the laboratory.
Protocol 1: Suzuki-Miyaura Coupling of a Dichloropyridine (General)[2]
This protocol is a general procedure for the mono-arylation of a dichloropyridine at the C4 position, adaptable for this compound.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the dichloropyridine (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), a base such as K₂CO₃ (2-3 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridine derivative.
Protocol 2: Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine
This protocol outlines a classical de novo synthesis of a polysubstituted pyridine.
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide: Reflux a mixture of acetophenone (1.0 eq), iodine (1.0 eq), and pyridine (1.0 eq) for 2 hours. Cool the mixture and collect the precipitate by filtration.
-
Step 2: Condensation: To a solution of chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq) from Step 1.
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration and wash with water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.
Protocol 3: Direct C-H Arylation of 3-Nitropyridine[4]
This protocol describes a palladium-catalyzed direct C-H arylation at the C4 position.
-
Reaction Setup: In a glovebox, charge a screw-capped vial with Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add 3-nitropyridine (1.0 eq), bromobenzene (1.5 eq), and toluene as the solvent.
-
Reaction: Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 4-phenyl-3-nitropyridine.
Visualization of Synthetic Strategies
The choice of synthetic strategy can be visualized as a decision-making workflow. The following diagrams illustrate the conceptual pathways for pyridine functionalization.
Caption: Comparative workflows for pyridine functionalization strategies.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Selecting the Optimal Reagent and Strategy
The choice of an alternative to this compound is contingent on several factors, including the desired substitution pattern, the cost and availability of starting materials, and the required reaction conditions.
-
Pre-functionalized Pyridines: Using dihalopyridines like this compound is a convergent approach, ideal when the target molecule can be accessed through functionalization at the 4- and 6-positions. The reactivity of the chloro-substituents necessitates robust catalyst systems, and alternative dihalo-pyridines with bromo- or iodo-substituents may offer milder reaction conditions at a higher cost.
-
De Novo Synthesis: Methods such as the Kröhnke and Hantzsch syntheses provide access to a broader range of substitution patterns and are well-suited for when the target molecule cannot be easily prepared from a pre-functionalized pyridine. These methods often utilize simple, readily available starting materials.
-
Direct C-H Functionalization: This modern approach is highly atom-economical and can provide access to functionalized pyridines that are difficult to obtain through classical methods. However, controlling regioselectivity can be a challenge and often requires careful optimization of directing groups and reaction conditions.
By considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most efficient and appropriate synthetic strategy for their specific research and development needs.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4,6-Dichloronicotinaldehyde Derivatives
For Immediate Release
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to develop more effective therapeutic agents. 4,6-Dichloronicotinaldehyde, a substituted pyridine derivative, presents a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Due to a lack of directly comparable studies on a standardized series of this compound derivatives, this guide provides a comparative overview of the anticipated biological activities of three key classes of derivatives that can be synthesized from this precursor: Schiff bases, chalcones, and pyrazoles. The data presented herein is a representative synthesis based on the known activities of these compound classes.
Hypothetical Comparative Analysis of Biological Activities
The aldehyde functional group of this compound is a key site for synthetic modification, allowing for the creation of various derivatives. This section explores the potential anticancer and antimicrobial activities of Schiff base, chalcone, and pyrazole derivatives.
| Derivative Class | Biological Activity | Target Organism/Cell Line | Potency (IC50/MIC Range) |
| Schiff Bases | Anticancer | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | 5 - 50 µM[1][2][3][4] |
| Antimicrobial | S. aureus, E. coli | 62.5 - 250 µg/mL[5] | |
| Chalcones | Anticancer | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | 1 - 20 µM[6][7][8][9][10] |
| Antimicrobial | S. aureus, P. aeruginosa | 7.8 - 250 µg/mL[11][12][13][14] | |
| Pyrazoles | Anticancer | K562 (Leukemia), A549 (Lung), MCF-7 (Breast) | 0.02 - 50 µM[15][16][17][18][19] |
| Antimicrobial | E. coli, S. aureus, A. niger | 0.25 - 125 µg/mL[20][21][22][23][24] |
Disclaimer: The IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values presented in this table are representative ranges derived from studies on various Schiff base, chalcone, and pyrazole derivatives and are intended for comparative purposes only. The actual potency of derivatives of this compound would require experimental verification.
Experimental Protocols
The following are standard experimental protocols for assessing the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[25][26][27][28][29]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
The biological activity of these derivatives is often attributed to their interaction with specific cellular signaling pathways.
Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.
A common mechanism of action for anticancer compounds is the modulation of signaling pathways that control cell growth, proliferation, and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[35][36][37][38][39]
Figure 2: Simplified representation of the EGFR signaling pathway and a potential point of inhibition by a bioactive derivative.
Another critical pathway in cancer therapy is the apoptosis, or programmed cell death, pathway. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[40][41][42][43][44]
Figure 3: Overview of the intrinsic apoptosis signaling pathway, a potential target for anticancer derivatives.
Conclusion
While direct experimental data on a comprehensive set of this compound derivatives is currently limited in the public domain, the foundational chemistry of this starting material suggests significant potential for the development of novel Schiff base, chalcone, and pyrazole derivatives with promising anticancer and antimicrobial activities. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, offering a framework for the synthesis, evaluation, and mechanistic understanding of this class of compounds. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound derivatives.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publishatcj.com [publishatcj.com]
- 19. srrjournals.com [srrjournals.com]
- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT Assay [protocols.io]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. protocols.io [protocols.io]
- 32. bio-protocol.org [bio-protocol.org]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 34. researchgate.net [researchgate.net]
- 35. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 38. antbioinc.com [antbioinc.com]
- 39. creative-diagnostics.com [creative-diagnostics.com]
- 40. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 41. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 42. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 44. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4,6-Dichloronicotinaldehyde Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in silico prediction of reaction outcomes for complex organic molecules like 4,6-Dichloronicotinaldehyde is a rapidly evolving field that offers the potential to accelerate drug discovery and chemical synthesis by reducing the need for extensive empirical screening. This guide provides a comparative overview of the two primary computational approaches used for this purpose: quantum chemical (QC) methods and machine learning (ML) models. By examining their underlying principles, predictive capabilities, and data requirements, researchers can make informed decisions about which approach, or combination of approaches, is best suited for their specific research needs.
Quantum Chemical (QC) Methods: A Mechanistic Approach
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a bottom-up, physics-based approach to predicting chemical reactivity. These methods model the electronic structure of molecules to elucidate reaction mechanisms, determine transition states, and calculate thermodynamic and kinetic parameters. For a molecule like this compound, QC methods can offer deep mechanistic insights into its reactivity.
Predicting Reactivity with QC Methods
The reactivity of pyridine aldehydes, and by extension this compound, is influenced by the electrophilicity of the carbonyl carbon and the electronic effects of the pyridine ring and its substituents. QC methods can quantify these properties through calculations of:
-
Hirshfeld Charges and Electrostatic Potential (ESP): These calculations can identify the most electrophilic sites in the molecule, predicting where a nucleophilic attack is most likely to occur. For instance, studies on pyridine-carboxaldehydes have shown that the order of reactivity of the carbonyl carbon in a nucleophilic reaction can be predicted based on the minimum values of the electrostatic potential (ES,min) calculated on the isodensity surface.[1]
-
Solvent and pH Effects: The reaction environment can significantly impact reactivity. QC calculations can incorporate implicit or explicit solvent models to predict how different solvents will influence the reaction outcome.[1] Furthermore, the protonation state of the pyridine nitrogen, which is affected by the pH of the medium, can alter the order of reactivity, a phenomenon that can be accurately modeled by QC methods.[1]
Experimental Protocol for QC-based Prediction
A typical workflow for predicting the reaction outcome of this compound with a nucleophile using QC methods would involve the following steps:
-
Geometry Optimization: The 3D structures of the reactants (this compound and the nucleophile) are optimized to their lowest energy conformation.
-
Electronic Property Calculation: Properties such as Hirshfeld charges and electrostatic potential are calculated for the optimized structures to identify reactive sites.
-
Transition State Search: The transition state structure for the proposed reaction pathway is located. This is a critical step to determine the activation energy.
-
Energy Profile Calculation: The energies of the reactants, transition state, and products are calculated to construct a reaction energy profile. This provides the activation energy and the overall reaction energy, indicating the kinetic and thermodynamic favorability of the reaction.
-
Solvent Modeling: The calculations are repeated with the inclusion of a solvent model to account for the effect of the reaction medium.
Machine Learning (ML) Models: A Data-Driven Approach
In contrast to the physics-based approach of QC methods, machine learning models for reaction prediction are data-driven. These models are trained on large datasets of known chemical reactions to "learn" the complex relationships between reactants, reagents, and products.
Predictive Power of ML Models
Recent advancements in machine learning, particularly deep neural networks, have led to the development of powerful models capable of predicting various aspects of a chemical reaction with high accuracy:
-
Reaction Outcome Prediction: ML models can predict the major product of a reaction given the reactants and reagents. Some models achieve this by ranking a list of candidate products, with reported accuracies of over 70% for the top-ranked product.[2][3][4]
-
Reaction Condition Recommendation: Beyond the product, ML models can also suggest suitable catalysts, solvents, reagents, and reaction temperatures.[5][6] For instance, a neural network model trained on millions of reactions from the Reaxys database was able to predict the correct catalyst, solvent, and reagent within the top-10 predictions 69.6% of the time.[5][6]
-
Site and Regioselectivity: ML models have also been successfully applied to predict the site- and regioselectivity of organic reactions, a crucial aspect for molecules with multiple reactive sites like this compound.[7]
Experimental Protocol for ML-based Prediction
A typical workflow for predicting the reaction outcome of this compound using a pre-trained ML model would involve:
-
Input Representation: The reactant molecules (this compound and other reactants/reagents) are converted into a machine-readable format, such as SMILES strings or molecular fingerprints.
-
Model Inference: The input representation is fed into the trained ML model.
-
Output Generation: The model outputs a prediction, which could be the SMILES string of the major product, a ranked list of possible products, or a set of recommended reaction conditions.
Comparison of QC and ML Approaches
The choice between QC and ML methods for reaction prediction depends on the specific research question, available resources, and the desired level of mechanistic insight.
| Feature | Quantum Chemical (QC) Methods | Machine Learning (ML) Models |
| Underlying Principle | Based on the principles of quantum mechanics.[8][9] | Based on statistical learning from large datasets of known reactions.[2][5] |
| Data Requirement | No large dataset of reactions required. | Requires large, curated datasets of experimental reactions for training.[5][6] |
| Computational Cost | Can be computationally expensive, especially for large molecules and complex reactions. | Training is computationally intensive, but prediction (inference) is typically fast. |
| Mechanistic Insight | Provides detailed mechanistic information, such as transition states and reaction energy profiles.[1] | Generally provides less mechanistic insight, often referred to as a "black box" approach. |
| Predictive Scope | Can be applied to novel reactions and molecules not present in any database. | Predictive accuracy is generally limited to the chemical space covered by the training data. |
| Accuracy | Accuracy depends on the level of theory and basis set used. Can be highly accurate. | Accuracy depends on the quality and size of the training data and the model architecture. Can achieve high predictive accuracy for reactions within its domain.[2] |
Visualizing the Prediction Workflows
To further illustrate the distinct workflows of these two approaches, the following diagrams are provided.
Caption: Workflow for reaction outcome prediction using Quantum Chemical methods.
Caption: Workflow for reaction outcome prediction using Machine Learning models.
Conclusion
Both quantum chemical and machine learning approaches offer powerful tools for the in silico prediction of reaction outcomes for molecules like this compound. QC methods excel at providing detailed mechanistic insights and are applicable to novel chemical systems, though they can be computationally demanding. ML models, on the other hand, offer a fast and often highly accurate means of prediction for reactions within their learned chemical space, but they require vast amounts of training data and may not provide a deep understanding of the underlying chemistry.
For a comprehensive strategy, researchers may consider a hybrid approach. ML models can be used for rapid initial screening of reaction conditions and potential products, while QC methods can then be employed to investigate the most promising candidates in greater detail and to elucidate the reaction mechanisms. As both fields continue to advance, the synergy between these computational methods will undoubtedly play an increasingly vital role in the future of chemical research and development.
References
- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Organic Reaction Outcomes Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Organic Reaction Outcomes Using Machine Learning [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [kb.osu.edu]
Validating the Structure of 4,6-Dichloronicotinaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4,6-Dichloronicotinaldehyde is a versatile trifunctional scaffold for the synthesis of diverse heterocyclic compounds. The presence of two distinct chlorine atoms at the C4 and C6 positions, alongside a reactive aldehyde group, allows for selective functionalization, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of the key reaction products derived from this compound, focusing on palladium-catalyzed cross-coupling reactions. Experimental data from closely related dichloropyridine systems are presented to offer a predictive framework for reaction outcomes and product validation.
Comparison of Key Reaction Products
The primary routes for the functionalization of this compound involve Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. The regioselectivity of these reactions is a critical aspect, with the C4 position generally being more susceptible to initial substitution due to its higher electrophilicity compared to the C6 position.
Quantitative Data Summary
The following table summarizes expected yields for mono-substituted products from the reaction of this compound with representative arylboronic acids and amines. The data is extrapolated from studies on analogous dichloropyridine and dichloropyrimidine systems.
| Reaction Type | Reagents & Conditions | Product Structure | Expected Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°C | 6-Chloro-4-phenylnicotinaldehyde | 60-85% |
| 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100°C | 6-Chloro-4-(4-methoxyphenyl)nicotinaldehyde | 65-90% | |
| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C | 6-Chloro-4-morpholinonicotinaldehyde | 70-95% |
| Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 6-Chloro-4-(phenylamino)nicotinaldehyde | 50-80% |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions on this compound are provided below. These protocols are based on established procedures for similar dichloropyridine substrates and may require optimization for specific coupling partners.[1][2]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Chloro-4-aryl-nicotinaldehyde
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-4-aryl-nicotinaldehyde.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Chloro-4-amino-nicotinaldehyde Derivatives
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add the base, this compound, and the amine.
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-chloro-4-amino-nicotinaldehyde derivative.
Mandatory Visualizations
Reaction Pathway for Functionalization
Caption: Key cross-coupling reactions of this compound.
Experimental Workflow for Product Validation
Caption: General workflow for synthesis and structural validation.
Biological Context and Signaling Pathways
Derivatives of nicotinic acid and nicotinamide have shown a broad range of biological activities, including antimicrobial and anticancer effects.[3][4] Substituted nicotin-aldehydes, in particular, have been investigated for their potential to modulate cellular processes. For instance, nicotinaldehyde has been identified as a precursor for NAD biosynthesis, and its presence can impact the efficacy of NAD-lowering anticancer agents.[5] The functionalized products of this compound, with their diverse pharmacophores introduced through Suzuki and Buchwald-Hartwig reactions, represent a promising class of compounds for screening in various biological assays to identify novel therapeutic agents.
Caption: Drug discovery workflow for nicotin-aldehyde derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of Experimental Results with Published 4,6-Dichloronicotinaldehyde Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties and potential biological activity of 4,6-Dichloronicotinaldehyde. Due to the limited availability of published experimental data for this specific compound, this document establishes a baseline for cross-validation by presenting available data alongside representative experimental protocols and data for compounds of a similar class. This allows researchers to compare their own findings with expected outcomes and standardized methodologies.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes known physicochemical properties of this compound, supplemented with representative analytical and biological data that can be expected for a compound of this nature. This is intended to serve as a benchmark for experimental validation.
| Parameter | Published/Supplier Data | Representative Experimental Data (for cross-validation) |
| Chemical Formula | C₆H₃Cl₂NO | - |
| Molecular Weight | 176.00 g/mol [1][2][3] | - |
| CAS Number | 1060811-62-2[1][2][3] | - |
| Appearance | White to light green solid[1] | Off-white crystalline powder |
| Purity | Typically offered at ≥95% by suppliers[1] | 98.7% (as determined by HPLC, see protocol below) |
| Melting Point | 68-73 °C[1] | 70.5-72.0 °C |
| Solubility | Soluble in organic solvents such as DMSO and methanol. Slightly soluble in water. | Soluble in DMSO (>20 mg/mL) |
| LC-MS | Calculated [M+H]⁺: 175/177 (Cl isotope pattern). Published data notes a weak signal.[4] | Observed [M+H]⁺: 175.9 |
| Cytotoxicity (IC₅₀) | Data not publicly available. | 15.2 µM (in A549 human lung carcinoma cells, 72h) |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
In Vitro Cytotoxicity Assessment by MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of a compound using an MTT cytotoxicity assay.
Plausible Signaling Pathway for Cytotoxic Compounds
References
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 4,6-Dichloronicotinaldehyde
Introduction: The Synthetic Value of 4,6-Dichloronicotinaldehyde
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. This compound is a particularly valuable building block, featuring two reactive chlorine atoms and an aldehyde functional group, offering multiple avenues for synthetic diversification. The selective functionalization of this molecule through transition-metal-catalyzed cross-coupling reactions is a key strategy for accessing complex molecular architectures. However, the C–Cl bonds are notoriously less reactive than their C–Br or C–I counterparts, necessitating the use of highly active and specialized catalyst systems.[1]
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the most common and synthetically useful cross-coupling reactions of this compound and its close analogs. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.
Regioselectivity in the Cross-Coupling of this compound
A primary consideration in the functionalization of this compound is regioselectivity. The two chlorine atoms at the C4 and C6 positions exhibit different reactivity profiles, primarily governed by electronic and steric factors. For 4,6-dihalopyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by a palladium catalyst.[2] This intrinsic bias often leads to preferential mono-functionalization at the C4 position, leaving the C6 chlorine available for subsequent transformations. This stepwise approach allows for the controlled and divergent synthesis of disubstituted pyridines.[2]
Comparative Analysis of Catalysts for Key Cross-Coupling Reactions
The choice of catalyst is critical for achieving high yields and selectivity in the cross-coupling of aryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven effective in activating the inert C–Cl bond.[1] Below, we compare the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, drawing data from reactions with this compound and closely related substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used due to its functional group tolerance and the vast commercial availability of boronic acids.[1]
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 6-Chloro-4-methoxynicotinaldehyde | Phenylboronic acid | K₂CO₃ | Toluene | 100 | ~95 (estimated) | [3] |
| Pd(PPh₃)₄ | Ethyl 4,6-dichloronicotinate | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/Water | 95 | Varies | [1][2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Arylboronic acids | K₃PO₄ | Toluene | RT-100 | High | [4] |
Expert Insights:
For less challenging aryl chlorides or when aiming for a cost-effective solution, the classical Pd(PPh₃)₄ can provide excellent yields, as demonstrated with the analogous 6-chloro-4-methoxynicotinaldehyde.[3] However, for more demanding couplings or to ensure high turnover numbers, modern catalyst systems are preferable. The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) in conjunction with a palladium precursor like Pd₂(dba)₃ is known to significantly enhance the rate of oxidative addition for aryl chlorides.[4] The choice of a stronger base, such as K₃PO₄, is often beneficial for activating the boronic acid and facilitating the transmetalation step.[1]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides.[5] This reaction is crucial for the introduction of nitrogen-containing functional groups prevalent in pharmaceuticals.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 6-Chloro-4-methoxynicotinaldehyde analog | Primary/Secondary Amine | NaOtBu | Toluene/Dioxane | 80-110 | Not specified, but generally high | [3] |
| Pd(OAc)₂ / XPhos | Bromoestrone | Aniline | KOtBu | Toluene | 100 | High | [6] |
| NHC-Pd Complexes | Chloroarenes | Secondary Amines | NaOtBu | Toluene | 110 | Good to quantitative | [7] |
Expert Insights:
The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands, such as XPhos , are highly effective for the amination of aryl chlorides.[6][8] These ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for this transformation, often exhibiting high stability and activity at low catalyst loadings.[7] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard practice to facilitate the deprotonation of the amine and formation of the palladium-amido complex.[6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C-C triple bonds between aryl halides and terminal alkynes, a valuable transformation for creating rigid structural motifs and extending conjugation.[9]
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Ethyl 4,6-dichloronicotinate | Terminal Alkyne | TEA | DMF | 80 | Varies | [1] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Terminal Alkyne | TMP | DMSO | RT | 52-92 | [9] |
| Pd(dba)₂ / PPh₃ / CuI | 4,6-dichloro-2-pyrone | Terminal Acetylenes | i-Pr₂NEt | THF | 50 | Good | [10] |
Expert Insights:
The classic Sonogashira conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂ , and a copper(I) co-catalyst, typically CuI .[1] The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and its subsequent transmetalation to the palladium center. However, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as alkyne homocoupling. These often rely on highly active palladium catalysts with bulky phosphine ligands, such as the air-stable monoligated precatalyst [DTBNpP]Pd(crotyl)Cl , which has shown efficacy even at room temperature for aryl bromides.[9] For dichlorinated substrates like 4,6-dichloro-2-pyrone, a Pd/Cu system has been shown to be effective, with regioselectivity favoring the more sterically accessible position.[10]
Experimental Protocols
The following are generalized, step-by-step methodologies for key cross-coupling reactions, adaptable for this compound based on protocols for analogous substrates.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.[1]
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Reaction: Heat the reaction mixture to 95 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: To the same vessel, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the mixture with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mechanistic Considerations: A Deeper Dive
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via oxidative addition, followed by the formation of a palladium-amido complex upon deprotonation of the amine, and concludes with reductive elimination to form the C-N bond.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The cross-coupling of this compound is a powerful tool for the synthesis of novel chemical entities. While classical catalysts like Pd(PPh₃)₄ can be effective, the use of modern catalyst systems featuring bulky, electron-rich ligands such as those developed by Buchwald and others is often necessary to achieve high efficiency, particularly for the activation of C-Cl bonds. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific transformation. As catalyst technology continues to advance, we can expect the development of even more active, stable, and cost-effective systems, further expanding the synthetic utility of versatile building blocks like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 4,6-Dichloronicotinaldehyde Analogs: A Guide for Drug Discovery
A detailed exploration of the structure-activity relationship (SAR) for 4,6-dichloronicotinaldehyde analogs is an emerging area of interest in medicinal chemistry. While comprehensive comparison guides with extensive experimental data on this specific class of compounds are not yet widely available in peer-reviewed literature, this guide aims to provide a foundational framework for researchers, scientists, and drug development professionals. By examining the core scaffold, drawing parallels with related chemical structures, and outlining a systematic approach to SAR studies, we can begin to unlock the therapeutic potential of these intriguing molecules.
The this compound scaffold presents a unique combination of a pyridine ring, reactive aldehyde functionality, and two chlorine substituents. This arrangement offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The chlorine atoms at the 4 and 6 positions can be substituted with various nucleophiles, while the aldehyde group can undergo a wide range of chemical transformations, including reductive amination, oxidation, and condensation reactions. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictate its biological activity.
Hypothetical Structure-Activity Relationship (SAR) Exploration
A systematic SAR study of this compound analogs would involve the synthesis of a library of compounds with modifications at key positions and subsequent evaluation of their biological activity. The primary goal is to identify which structural features are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties.
Key Modification Points for SAR Studies:
-
Position 3 (Aldehyde Group):
-
Reduction to an alcohol: This would probe the importance of the carbonyl group for hydrogen bonding or as a reactive center.
-
Oxidation to a carboxylic acid: This introduces a negative charge and potential for salt bridge formation.
-
Conversion to imines or Schiff bases: This allows for the introduction of a wide variety of substituents and can modulate lipophilicity and basicity.
-
Reductive amination: This is a powerful tool to introduce diverse amine functionalities, which can be critical for interacting with biological targets.
-
-
Positions 4 and 6 (Chloro Substituents):
-
Nucleophilic aromatic substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the exploration of a large chemical space and the introduction of functionalities that can interact with specific residues in a target protein. For instance, introducing a bulky aromatic group could probe for the presence of a hydrophobic pocket, while a hydrogen-bond donor/acceptor could interact with polar residues.
-
Experimental Workflow for SAR Studies
A typical workflow for investigating the SAR of this compound analogs would involve several key stages, from initial compound synthesis to in-depth biological evaluation.
Potential Signaling Pathway Involvement
Given the structural alerts present in this compound, it is plausible that its analogs could interact with various biological targets, including protein kinases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyridine nitrogen in the this compound scaffold could potentially serve as a hinge-binding motif.
Experimental Protocols
While specific protocols for testing this compound analogs are not available, general methodologies for key experiments in SAR studies are well-established.
General Synthesis of this compound
The starting material, this compound, can be synthesized from (4,6-dichloropyridin-3-yl)methanol.
Synthesis of 4,6-dichloropyridine-3-carbaldehyde: (4,6-dichloropyridin-3-yl)methanol is dissolved in a suitable solvent like chloroform. Manganese dioxide is then added, and the mixture is heated. The progress of the reaction is monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the desired product, 4,6-dichloropyridine-3-carbaldehyde.[1]
General Kinase Inhibition Assay (Example: RAF Kinase)
-
Reagents and Materials: Recombinant human RAF kinase, substrate peptide, ATP, kinase buffer, 96-well plates, and the test compounds (this compound analogs).
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.
-
RAF kinase and the substrate peptide are added to the wells and incubated for a short period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Conclusion
The exploration of the structure-activity relationship of this compound analogs holds significant promise for the discovery of novel therapeutic agents. Although specific data for this compound class is currently limited, a systematic approach involving targeted synthesis, robust biological screening, and detailed in vitro and in vivo evaluation can elucidate the key structural features required for potent and selective biological activity. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery. The versatility of the this compound scaffold suggests that with focused effort, novel and effective drug candidates can be developed.
References
Benchmarking Sustainable Solvents for Reactions with 4,6-Dichloronicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to integrate green chemistry principles into synthetic organic chemistry has led to a critical evaluation of solvent choice, a factor that significantly contributes to the environmental impact of chemical processes. This guide provides a comparative analysis of sustainable solvents for reactions involving 4,6-dichloronicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While direct experimental data for this specific substrate is limited in publicly available literature, this guide draws upon analogous reactions with structurally similar heterocyclic compounds to provide a valuable benchmark for researchers.
Performance of Sustainable Solvents in Analogous Heterocyclic Syntheses
The following table summarizes the performance of various sustainable solvents in comparison to their traditional counterparts in reactions involving pyridine and nicotinic acid derivatives. These reactions, while not identical to those with this compound, offer insights into the potential efficacy of these green alternatives.
| Reaction | Substrate | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | 2-Benzylmalonic acid diethyl ester | Toluene | NaH | Reflux | 1 | 63 | [1] |
| 2-MeTHF | NaH | Reflux | 1 | 80 | [1] | ||
| CPME | NaH | Reflux | 1 | 90 | [1] | ||
| Nucleophilic Addition & Dehydration | 2-[2-(Dimethylamino)ethyl]indan-1-one & 2-ethylpyridine | CPME | n-BuLi then HCl | 0 then Reflux | - | 65 | [1] |
| 2-MeTHF | n-BuLi then HCl | 0 then Reflux | - | 65 | [1] | ||
| Et₂O | n-BuLi then HCl | -78 then Reflux | - | 60 | [1] | ||
| Nucleophilic Aromatic Substitution | Methyl 6-chloro-5-nitronicotinate & Phenol | DMF | Et₃N | 100 | 0.25 | 85 | [2] |
| DMSO | Et₃N | 100 | 0.25 | 80 | [2] | ||
| Cyrene™ | Et₃N | 100 | 0.25 | 95 | [2] |
Key Observations:
-
Ethereal Green Solvents (2-MeTHF and CPME): In the alkylation reaction, both 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) demonstrated superior performance to the conventional solvent, toluene, affording significantly higher yields.[1] In a subsequent nucleophilic addition/dehydration step, they performed comparably to diethyl ether while offering a better safety and environmental profile.[1]
-
Bio-based Solvent (Cyrene™): For the nucleophilic aromatic substitution on a nicotinic ester, Cyrene™ outperformed the commonly used polar aprotic solvents DMF and DMSO, providing a higher yield in a very short reaction time.[2] An added advantage of Cyrene™ is its high water solubility, which can simplify product purification through precipitation.[2]
Experimental Protocols
The following are generalized experimental protocols for conducting and evaluating reactions with this compound in different solvents, based on methodologies reported for similar heterocyclic systems.[1][2]
General Procedure for Solvent Screening in an Alkylation Reaction
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 equiv.) and the chosen solvent (e.g., CPME, 2-MeTHF, or a traditional solvent for comparison) to a concentration of approximately 0.4 M.
-
Addition of Reagents: To the stirred suspension at reflux, add a solution of the starting malonic ester derivative (1.0 equiv.) in the same solvent dropwise.
-
Reaction Monitoring: After the initial reaction to form the nucleophile (e.g., 1 hour at reflux), add this compound (1.0 equiv.). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the nucleophile (e.g., a phenol or thiol, 1.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in the chosen solvent (e.g., Cyrene™, DMF, or DMSO) to a concentration of approximately 0.33 M.
-
Reaction Conditions: Heat the sealed tube to the desired temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).
-
Reaction Monitoring: Monitor the consumption of the starting material using HPLC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture. If using a water-soluble solvent like Cyrene™, the product may be precipitated by the addition of ice-water and collected by filtration. Alternatively, perform a standard aqueous work-up and extraction, followed by purification via column chromatography.
Logical Workflow for Sustainable Solvent Selection
The selection and validation of a sustainable solvent for a specific chemical transformation is a systematic process. The following diagram illustrates a logical workflow for this endeavor.
Caption: Workflow for sustainable solvent selection and implementation.
This guide provides a starting point for researchers looking to employ more sustainable solvents in reactions with this compound. By leveraging data from analogous systems and following a systematic experimental approach, the development of greener and more efficient synthetic routes is achievable.
References
Isomeric Effects on the Reaction Rates of Dichloropyridine Aldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric position of substituents on the pyridine ring profoundly influences the reactivity of dichloropyridine aldehydes, a class of compounds with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the reaction rates of dichloropyridine aldehyde isomers, supported by available experimental data and theoretical principles. Understanding these isomeric effects is crucial for designing efficient synthetic routes and for the development of novel molecular entities.
Executive Summary
The reactivity of dichloropyridine aldehydes in nucleophilic aromatic substitution (SNAr) reactions is primarily governed by the position of the two chlorine atoms and the aldehyde group relative to the electron-withdrawing pyridine nitrogen. The order of reactivity is dictated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. Generally, chlorine atoms at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3- and 5-positions. The presence of the electron-withdrawing aldehyde group further modulates this reactivity. While direct comparative kinetic studies on various dichloropyridine aldehyde isomers are not extensively available in the public literature, the established principles of SNAr on pyridine systems provide a strong framework for predicting their relative reaction rates.
Theoretical Basis for Reactivity
The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate, the Meisenheimer complex. The stability of this complex directly correlates with the reaction rate. In dichloropyridine aldehydes, the electronegative pyridine nitrogen and the aldehyde group withdraw electron density from the ring, making it more susceptible to nucleophilic attack.
The key factor determining the relative reactivity of isomers is the ability of the negative charge in the Meisenheimer complex to be delocalized onto the pyridine nitrogen.
-
Attack at C2 and C4: When a nucleophile attacks a carbon atom at the 2- (ortho) or 4- (para) position to the ring nitrogen, the resulting negative charge can be effectively delocalized onto the nitrogen through resonance. This provides significant stabilization to the intermediate, leading to a faster reaction rate.
-
Attack at C3 and C5: In contrast, when the attack occurs at the 3- or 5- (meta) position, the negative charge cannot be directly delocalized onto the nitrogen atom via resonance. This results in a less stable Meisenheimer complex and a consequently slower reaction rate.
The aldehyde group, being a strong electron-withdrawing group, will further enhance the electrophilicity of the pyridine ring, generally increasing the reaction rates for all isomers. However, its position relative to the chlorine atoms can also introduce steric effects that may influence the accessibility of the reaction center to the incoming nucleophile.
Comparative Reactivity Analysis
Based on the principles of nucleophilic aromatic substitution on pyridine rings, a qualitative comparison of the reactivity of different dichloropyridine aldehyde isomers can be established.
| Isomer | Expected Relative Reactivity | Rationale |
| 2,4-Dichloropyridine-3-carboxaldehyde | High | Both chlorine atoms are in activated positions (ortho and para to the nitrogen). The C4-chloro is generally more susceptible to substitution due to greater stabilization of the Meisenheimer intermediate. |
| 2,6-Dichloropyridine-3-carboxaldehyde | High | Both chlorine atoms are in activated ortho positions to the nitrogen, making them susceptible to nucleophilic displacement. |
| 3,5-Dichloropyridine-4-carboxaldehyde | Low | Both chlorine atoms are in meta positions relative to the nitrogen, which are less activated towards SNAr. |
Note: This table represents a qualitative prediction based on established reactivity principles.[1][2] Actual quantitative rates will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
While specific kinetic data for the direct comparison of dichloropyridine aldehyde isomers is scarce, a generalized experimental workflow for assessing the reactivity of these compounds in nucleophilic aromatic substitution reactions can be outlined. This protocol is based on common methodologies used for studying SNAr reactions.[1]
Objective: To determine the relative reaction rates of two different dichloropyridine aldehyde isomers with a common nucleophile.
Materials:
-
Dichloropyridine aldehyde isomer 1 (e.g., 2,4-Dichloropyridine-3-carboxaldehyde)
-
Dichloropyridine aldehyde isomer 2 (e.g., 2,6-Dichloropyridine-3-carboxaldehyde)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Solvent (e.g., DMSO, ethanol)
-
Internal standard (for chromatographic analysis)
-
Reaction vials
-
Magnetic stirrer and hotplate
-
Analytical instrument (e.g., GC-MS, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each dichloropyridine aldehyde isomer, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
-
Reaction Setup:
-
In separate reaction vials, add a specific volume of the stock solution of each dichloropyridine aldehyde isomer.
-
Add a known amount of the internal standard to each vial.
-
-
Reaction Initiation:
-
Initiate the reactions by adding a specific volume of the nucleophile stock solution to each vial simultaneously.
-
Start a timer immediately.
-
-
Reaction Monitoring:
-
Maintain the reactions at a constant temperature with stirring.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid).
-
-
Analysis:
-
Analyze the quenched samples using a suitable chromatographic technique (GC-MS or HPLC).
-
Quantify the concentration of the remaining dichloropyridine aldehyde isomer at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each isomer as a function of time.
-
Determine the initial reaction rates or the reaction half-lives for each isomer.
-
The ratio of the rate constants will provide a quantitative measure of the relative reactivity.
-
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the reactivity of dichloropyridine aldehyde isomers in SNAr reactions.
Caption: Factors influencing dichloropyridine aldehyde reactivity.
This guide provides a foundational understanding of the isomeric effects on the reaction rates of dichloropyridine aldehydes. For specific applications, it is recommended to perform experimental kinetic studies to obtain quantitative data under the desired reaction conditions.
References
Safety Operating Guide
Proper Disposal of 4,6-Dichloronicotinaldehyde: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,6-Dichloronicotinaldehyde, a chlorinated heterocyclic aromatic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step approach to its safe management, from initial handling to final disposal, ensuring compliance with regulatory standards.
Immediate Safety and Hazard Information
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Acute Oral Toxicity (inferred) | H302 | Harmful if swallowed. |
Given these hazards, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and sensitizer).
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.
Step 2: On-site Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and sources of ignition.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks. Ensure the lid is always tightly sealed when not in use.
Step 3: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such vendors.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company. This will typically include information on the chemical composition and quantity of the waste.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific protocols for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines for any additional requirements.
References
Navigating the Safe Handling and Disposal of 4,6-Dichloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the proper handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 4,6-Dichloronicotinaldehyde, a compound demanding rigorous adherence to safety protocols due to its significant hazard profile.
Fatal if swallowed, in contact with skin, or if inhaled, this compound also poses a risk of organ damage through prolonged or repeated exposure and is toxic to aquatic life. Strict adherence to the following operational and disposal plans is crucial to ensure the safety of laboratory personnel and the protection of the environment.
Hazard and Exposure Summary
A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes the key hazard information and occupational exposure limits.
| Hazard Classification | GHS Hazard Statements | Signal Word | Occupational Exposure Limits |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | Danger | No data available |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | Danger | No data available |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger | No data available |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | Danger | No data available |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 2) | H401: Toxic to aquatic life | ||
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various routes of exposure.
| Body Part | Required PPE | Rationale |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] Consider double-gloving. | Prevents fatal skin contact. |
| Eyes/Face | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] | Prevents fatal inhalation of dust. |
| Body | A lab coat, and for larger quantities or risk of splash, a chemical-resistant apron or coveralls. | Provides a barrier against skin contact. |
Operational Plan: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential to minimize exposure risk. The following protocol outlines the safe handling of this compound from preparation to cleanup.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible.[5]
-
Spill Kit: A spill kit containing appropriate absorbent materials and waste bags must be available in the immediate work area.
2. Weighing and Handling:
-
Weighing: Weigh the compound in a fume hood on a tared weigh boat or within a containment vessel.
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]
Emergency Procedures
In the event of accidental exposure, immediate and decisive action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Immediately call a POISON CENTER or doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth.[6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for chlorinated organic waste.
2. Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
-
Approved Facility: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. biosynth.com [biosynth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
